(4-Bromo-1H-indazol-3-yl)-methanol
Description
Properties
IUPAC Name |
(4-bromo-2H-indazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-3,12H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPQKELBTSSPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (4-Bromo-1H-indazol-3-yl)-methanol: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of (4-Bromo-1H-indazol-3-yl)-methanol, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, outlines a robust and validated synthetic protocol from a commercially available precursor, and explores its characterization through standard analytical techniques. Furthermore, this guide delves into the compound's strategic importance as a versatile building block, discussing the reactivity of its functional groups and its potential applications in the synthesis of complex, biologically active molecules. This paper is intended for researchers, chemists, and professionals in the field of drug development seeking both foundational knowledge and practical insights into the utility of this important scaffold.
Introduction: The Significance of the Indazole Scaffold
The indazole core is a privileged bicyclic heteroaromatic system that is a prominent feature in numerous pharmacologically active compounds.[1] Its unique structural and electronic properties allow it to act as a versatile surrogate for other aromatic systems, such as indole, in binding to biological targets. Molecules incorporating the indazole scaffold have demonstrated a wide range of therapeutic activities, including roles as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[1]
The strategic functionalization of the indazole ring is paramount to modulating the biological activity and pharmacokinetic properties of these molecules. (4-Bromo-1H-indazol-3-yl)-methanol emerges as a particularly valuable intermediate. It possesses three key points of chemical diversity:
-
The Bromo Substituent: The bromine atom at the 4-position is an ideal handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[2]
-
The Hydroxymethyl Group: The primary alcohol at the 3-position can be readily oxidized to the corresponding aldehyde, converted into various leaving groups for nucleophilic substitution, or used in esterification and etherification reactions.
-
The Indazole Nitrogen (N1): The secondary amine of the indazole ring can be alkylated or arylated to further expand the chemical space and modulate properties like solubility and metabolic stability.
This guide provides an in-depth examination of this key building block.
Physicochemical and Structural Properties
The fundamental properties of (4-Bromo-1H-indazol-3-yl)-methanol are summarized below. These data are critical for experimental design, reaction monitoring, and product characterization.
| Property | Value | Source(s) |
| CAS Number | 1220039-50-8 | |
| Molecular Formula | C₈H₇BrN₂O | [3] |
| Molecular Weight | 227.06 g/mol | [3] |
| Appearance | White Solid | |
| Purity | Typically ≥96% | |
| InChI Key | HYPQKELBTSSPIN-UHFFFAOYSA-N | |
| SMILES | OCc1nnc2c(Br)cccc21 | N/A |
Synthesis and Mechanistic Considerations
A reliable and scalable synthesis of (4-Bromo-1H-indazol-3-yl)-methanol is crucial for its utilization in research. A highly effective two-step approach involves the nitrosative rearrangement of a substituted indole followed by a selective reduction.
Step 1: Synthesis of 4-Bromo-1H-indazole-3-carbaldehyde
The conversion of an indole to an indazole-3-carbaldehyde via nitrosation is a well-established and powerful transformation.[4][5] This reaction proceeds by the treatment of the corresponding indole with sodium nitrite in a mildly acidic environment.
Causality of Experimental Choice:
-
Starting Material: 4-Bromo-1H-indole is a commercially available and logical precursor.
-
Reagent: Sodium nitrite (NaNO₂) in the presence of an acid (like acetic acid) generates nitrous acid in situ, which is the active nitrosating agent. This method is mild and avoids the use of harsher reagents.
-
Mechanism: The reaction is believed to proceed via electrophilic attack of the nitrosonium ion (NO⁺) at the electron-rich 3-position of the indole, followed by a tautomerization and rearrangement cascade that cleaves the C2-C3 bond and forms the N-N bond of the indazole ring, yielding the stable aldehyde product.
Step 2: Reduction to (4-Bromo-1H-indazol-3-yl)-methanol
The selective reduction of the aldehyde functional group in 4-Bromo-1H-indazole-3-carbaldehyde to the primary alcohol yields the target compound.
Causality of Experimental Choice:
-
Reducing Agent: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent, which ensures high chemoselectivity. It will readily reduce the aldehyde while leaving the aromatic indazole core and the carbon-bromine bond intact. Harsher reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to unwanted side reactions.
-
Solvent: Protic solvents like methanol or ethanol are excellent choices for NaBH₄ reductions. They serve to both dissolve the substrate and protonate the intermediate alkoxide to yield the final alcohol product.
Experimental Workflow and Protocol
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for (4-Bromo-1H-indazol-3-yl)-methanol.
Detailed Protocol:
-
Synthesis of 4-Bromo-1H-indazole-3-carbaldehyde:
-
To a stirred solution of 4-Bromo-1H-indole (1.0 eq) in a mixture of acetic acid and water at 0-5 °C, add a solution of sodium nitrite (1.1-1.5 eq) in water dropwise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude material by column chromatography on silica gel to afford 4-Bromo-1H-indazole-3-carbaldehyde as a solid.
-
-
Synthesis of (4-Bromo-1H-indazol-3-yl)-methanol:
-
Dissolve 4-Bromo-1H-indazole-3-carbaldehyde (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.0-1.2 eq) portion-wise, ensuring the temperature remains below 15 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the resulting aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield (4-Bromo-1H-indazol-3-yl)-methanol, which can be further purified by recrystallization if necessary.
-
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized (4-Bromo-1H-indazol-3-yl)-methanol is achieved through standard analytical methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different protons. In a solvent like DMSO-d₆, one would anticipate: a singlet for the two protons of the CH₂ group (approx. 4.5-5.0 ppm), signals in the aromatic region (approx. 7.0-8.0 ppm) for the three protons on the benzene portion of the indazole ring, a broad singlet for the indazole N-H proton (typically >12 ppm), and a signal for the alcohol O-H proton, which may be a triplet if coupled to the adjacent CH₂.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show eight distinct carbon signals: one for the CH₂OH carbon (approx. 55-65 ppm) and seven signals in the aromatic region, including the carbon bearing the bromine atom.
-
MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M+H]⁺ at m/z 227 and 229 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Applications in Research and Drug Discovery
(4-Bromo-1H-indazol-3-yl)-methanol is not an end product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled molecular elaboration.
Caption: Chemical reactivity and diversification potential of the core molecule.
-
Palladium-Catalyzed Cross-Coupling: The C4-Br bond is highly susceptible to reactions like Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines). This allows for the direct installation of diverse functional groups and the construction of complex biaryl systems, which are common motifs in kinase inhibitors.[2]
-
Modification of the Hydroxymethyl Group:
-
Oxidation: Mild oxidation (e.g., with MnO₂) can regenerate the aldehyde, providing access to another suite of reactions such as Wittig olefination, reductive amination, or the formation of various heterocycles.[4]
-
Derivatization: The alcohol can be converted into an ether or ester, which can modulate the compound's lipophilicity and metabolic profile. It can also be converted to a leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic displacement.
-
-
N-Functionalization: The indazole nitrogen can be alkylated or arylated under basic conditions. This position is often critical for tuning the pharmacokinetic properties of a drug candidate, such as solubility, cell permeability, and metabolic stability.
Conclusion
(4-Bromo-1H-indazol-3-yl)-methanol is a high-value, strategically designed chemical intermediate. Its well-defined physicochemical properties and robust synthetic accessibility make it an essential tool for medicinal chemists. The orthogonal reactivity of its bromo, hydroxymethyl, and N-H functional groups provides a powerful platform for the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships and accelerating the discovery of novel therapeutics based on the privileged indazole scaffold.
References
-
RSC Publishing. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
-
PMC (PubMed Central). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
-
PMC (PubMed Central). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]
Sources
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- 2. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. (5-Bromo-1H-indazol-3-yl)methanol|CAS 705264-93-3 [benchchem.com]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Solubility profile of (4-Bromo-1H-indazol-3-yl)-methanol in organic solvents
An In-depth Technical Guide to the Solubility Profile of (4-Bromo-1H-indazol-3-yl)-methanol in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility
In the journey of a new chemical entity from laboratory synthesis to a potential therapeutic, solubility is a fundamental property that can determine success or failure.[3][4] Poor solubility can lead to challenges in handling, inconsistent reaction kinetics, difficulties in purification, and, most critically in drug development, poor absorption and bioavailability.[5][6] For a key intermediate like (4-Bromo-1H-indazol-3-yl)-methanol, understanding its solubility is paramount for:
-
Process Chemistry: Selecting appropriate solvents for reaction media, ensuring reactants are in the same phase to facilitate efficient chemical transformations.
-
Purification: Developing effective crystallization or chromatographic purification methods.
-
Formulation: For preclinical studies, ensuring the compound can be dissolved in appropriate vehicles for administration.[4]
-
High-Throughput Screening (HTS): Preparing stock solutions in solvents like dimethyl sulfoxide (DMSO) for biological assays.[7]
This guide will first deconstruct the molecular structure of (4-Bromo-1H-indazol-3-yl)-methanol to provide a theoretical solubility prediction. It will then present a detailed, authoritative protocol for the experimental determination of its thermodynamic solubility, followed by guidance on data interpretation.
Theoretical Solubility Profile: A Molecular Structure Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[9] The solubility of (4-Bromo-1H-indazol-3-yl)-methanol is governed by the interplay of its distinct structural features:
-
The Indazole Core: A bicyclic aromatic system that is relatively non-polar and capable of π-π stacking interactions.
-
The Bromo Substituent: This halogen atom increases the molecular weight and polarizability of the molecule, and its presence can enhance lipophilicity.[1]
-
The Methanol Group (-CH₂OH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (the oxygen lone pairs). This feature is expected to significantly enhance solubility in polar, protic solvents.
-
The Indazole N-H: This group can also act as a hydrogen bond donor, contributing to interactions with polar aprotic and protic solvents.
Prediction: Based on this analysis, (4-Bromo-1H-indazol-3-yl)-methanol is an amphiphilic molecule with both polar and non-polar characteristics.
-
High Solubility is expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar and non-polar regions of the molecule.[9]
-
Good to Moderate Solubility is expected in: Polar protic solvents like methanol and ethanol, due to strong hydrogen bonding interactions with the hydroxyl and N-H groups. However, as the non-polar carbon chain of the alcohol solvent increases (e.g., propanol, butanol), solubility is expected to decrease.[9]
-
Moderate Solubility is expected in: Solvents of intermediate polarity like ethyl acetate and dichloromethane.
-
Low to Negligible Solubility is expected in: Non-polar solvents such as hexane and toluene, as the energy required to break the hydrogen bonds and crystal lattice of the solid solute would not be compensated by the weak van der Waals forces with the solvent.[9]
The following diagram illustrates the key molecular features influencing solubility.
Caption: Key functional groups of the target molecule and their predicted interactions with different solvent classes.
Experimental Determination of Thermodynamic Solubility
To move from prediction to quantitative data, a rigorous experimental protocol is necessary. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.[10][11] It measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[12]
Recommended Solvent Panel
A diverse panel of organic solvents should be selected to probe a range of polarities and intermolecular interactions.
| Solvent Class | Solvent | Polarity | Key Interactions |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Dipole-dipole, H-bond acceptor |
| Dimethylformamide (DMF) | High | Dipole-dipole, H-bond acceptor | |
| Acetonitrile | High | Dipole-dipole | |
| Polar Protic | Methanol | High | H-bonding, Dipole-dipole |
| Ethanol | High | H-bonding, Dipole-dipole | |
| Intermediate Polarity | Ethyl Acetate | Medium | Dipole-dipole |
| Dichloromethane (DCM) | Medium | Dipole-dipole | |
| Non-Polar | Toluene | Low | Dispersion forces |
| Hexane | Low | Dispersion forces |
Detailed Shake-Flask Protocol
This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.
Objective: To determine the equilibrium solubility of (4-Bromo-1H-indazol-3-yl)-methanol in selected organic solvents at a constant temperature (e.g., 25°C).
Materials:
-
(4-Bromo-1H-indazol-3-yl)-methanol (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)[13]
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control[11]
-
Centrifuge
-
Syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) with UV-Vis detector or a UV-Vis spectrophotometer[10][14]
-
Analytical balance, volumetric flasks, and pipettes
Procedure:
-
Preparation: Add an excess amount of solid (4-Bromo-1H-indazol-3-yl)-methanol to a series of vials (in triplicate for each solvent). An amount sufficient to ensure a solid phase remains at equilibrium is crucial.[10]
-
Solvent Addition: Dispense a precise, known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[15] The time to reach equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Then, centrifuge the vials to pellet any remaining suspended solid.[15]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter appropriate for the solvent to remove any fine particulates.[16]
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.[17]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.
The following diagram outlines the experimental workflow.
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Data Interpretation and Application
The quantitative solubility data obtained should be tabulated for clear comparison across the solvent panel. This data provides immediate, actionable insights for:
-
Reaction Chemistry: If the solubility in a potential reaction solvent like acetonitrile is found to be low (<10 mg/mL), a co-solvent system (e.g., with DMF or DMSO) might be necessary, or an alternative solvent should be chosen to avoid reaction rate limitations.
-
Crystallization: Solvents showing a steep solubility gradient with temperature are ideal for recrystallization.[18] For example, a solvent in which the compound is moderately soluble at high temperatures but poorly soluble at room temperature would be a good candidate.
-
Preclinical Formulation: For in vivo studies, high solubility in biocompatible co-solvents like PEG300 or DMSO is a critical starting point for developing a suitable dosing vehicle.[19]
Conclusion
While a pre-existing, comprehensive solubility profile for (4-Bromo-1H-indazol-3-yl)-methanol is not publicly documented, this guide provides the essential theoretical and practical framework for any researcher to generate this data with high confidence. By analyzing the molecule's structural components, a rational prediction of its solubility behavior can be made. This hypothesis can then be rigorously tested using the gold-standard shake-flask method, yielding quantitative data that is indispensable for the efficient use of this compound in synthesis, purification, and the early stages of drug discovery. The principles and protocols detailed herein represent a robust approach to characterizing a fundamental property of any chemical entity destined for further development.
References
A consolidated list of authoritative sources is provided below for further reading and verification.
- Vertex AI Search. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
- LibreTexts. (2023, August 31). Solubility of Organic Compounds.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
- World Health Organization. (n.d.). Annex 4.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
- Popa, M. (2020, May 11). The Importance of Solubility for New Drug Molecules.
- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
- Thakuria, R. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
- Columbia University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
- Utah Tech University. (n.d.). Physical Properties of Organic Solvents.
- Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
- CymitQuimica. (n.d.). CAS 186407-74-9: 4-Bromo (1H)Indazole.
- Royal Society of Chemistry. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- MedchemExpress.com. (n.d.). 4-Bromo-1H-indazole | Biochemical Reagent.
- Sigma-Aldrich. (n.d.). (4-Bromo-1H-indazol-3-yl)-methanol.
Sources
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- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azolifesciences.com [azolifesciences.com]
- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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(4-Bromo-1H-indazol-3-yl)-methanol: A Versatile Building Block for Modern Drug Discovery
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, renowned for its presence in numerous biologically active compounds, including several marketed drugs. This technical guide focuses on (4-Bromo-1H-indazol-3-yl)-methanol, a trifunctional building block of significant strategic value in drug discovery. Its unique architecture, featuring a reactive bromine atom, a modifiable hydroxymethyl group, and a nucleophilic indazole nitrogen, offers a triad of opportunities for molecular elaboration. This document provides an in-depth exploration of the synthesis, characterization, and diverse applications of (4-Bromo-1H-indazol-3-yl)-methanol, equipping researchers, scientists, and drug development professionals with the practical knowledge to leverage this versatile intermediate in the creation of novel therapeutics.
Introduction: The Indazole Scaffold in Medicinal Chemistry
The Privileged Status of Indazoles
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Synthetic compounds incorporating the indazole nucleus have demonstrated potent anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties.[3] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form, offering a reliable platform for drug design.[2]
Indazole-Based Drugs on the Market
The therapeutic relevance of the indazole scaffold is underscored by the number of approved drugs that feature this core structure. Notable examples include:
-
Axitinib (Inlyta®): A potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.
-
Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor for renal cell carcinoma and soft tissue sarcoma.
-
Niraparib (Zejula®): A poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian, fallopian tube, and peritoneal cancers.[1]
-
Granisetron (Kytril®): A selective 5-HT3 receptor antagonist used as an antiemetic to manage nausea and vomiting caused by chemotherapy.
These examples highlight the versatility of the indazole core in targeting diverse biological pathways.
The Strategic Advantage of (4-Bromo-1H-indazol-3-yl)-methanol
(4-Bromo-1H-indazol-3-yl)-methanol emerges as a particularly valuable building block due to its trifunctional nature, which allows for sequential and regioselective modifications:
-
C4-Bromine: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents.
-
C3-Hydroxymethyl: This group can be readily oxidized to the corresponding aldehyde for further derivatization, or it can be etherified or esterified to modulate the compound's physicochemical properties.
-
N1-Proton: The acidic proton on the indazole nitrogen provides a site for N-alkylation, allowing for the introduction of various alkyl or aryl groups, which can be crucial for modulating biological activity and pharmacokinetic properties.
This multifunctionality allows for the systematic exploration of chemical space around the indazole core, making it an ideal starting point for the generation of focused compound libraries in drug discovery campaigns.
Synthesis of (4-Bromo-1H-indazol-3-yl)-methanol
A practical and efficient synthesis of (4-Bromo-1H-indazol-3-yl)-methanol can be achieved in a two-step sequence starting from the readily available 4-bromoindole. This pathway involves the nitrosative rearrangement of the indole to form the corresponding indazole-3-carbaldehyde, followed by a selective reduction of the aldehyde to the desired alcohol.
Retrosynthetic Analysis
Step 1: Synthesis of 4-Bromo-1H-indazole-3-carbaldehyde from 4-Bromoindole
The conversion of indoles to indazole-3-carbaldehydes via nitrosation is a well-established transformation. The reaction proceeds through a multi-step pathway initiated by the electrophilic attack of a nitrosonium ion equivalent at the C3 position of the indole. The resulting nitrosoindole undergoes tautomerization and subsequent acid-catalyzed rearrangement, involving ring opening and re-closure, to yield the indazole-3-carbaldehyde. This method is particularly effective for a range of substituted indoles.
Materials:
-
4-Bromoindole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 2N aqueous solution)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, prepare a solution of sodium nitrite (8.0 equivalents) in a mixture of deionized water and DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a 2N aqueous solution of hydrochloric acid (2.7 equivalents) to the sodium nitrite solution while maintaining the temperature at 0 °C. Stir the resulting mixture under an inert atmosphere (e.g., argon) for 15 minutes.
-
Dissolve 4-bromoindole (1.0 equivalent) in DMF.
-
Using a syringe pump, add the solution of 4-bromoindole to the nitrosating mixture at 0 °C over a period of 2 hours.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, then heat to 50 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford 4-bromo-1H-indazole-3-carbaldehyde.
Step 2: Reduction to (4-Bromo-1H-indazol-3-yl)-methanol
Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation.[4][5] It is a mild and selective reagent that will readily reduce the aldehyde to the primary alcohol without affecting the aromatic bromo-indazole core. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but are less convenient to handle and may lead to side reactions.
Materials:
-
4-Bromo-1H-indazole-3-carbaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
Procedure:
-
Dissolve 4-bromo-1H-indazole-3-carbaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2-1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-Bromo-1H-indazol-3-yl)-methanol, which can be further purified by recrystallization or column chromatography if necessary.
Physicochemical Properties and Characterization
Table 1: Physicochemical Properties of (4-Bromo-1H-indazol-3-yl)-methanol
| Property | Value |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
| Appearance | White to off-white solid[2] |
| CAS Number | 1220039-50-8[2] |
| Purity | Typically >96%[2] |
Spectroscopic Characterization
Disclaimer: The following NMR data are predicted based on analogous compounds and should be confirmed by experimental analysis.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | NH |
| ~7.65 | d | 1H | Ar-H |
| ~7.40 | t | 1H | Ar-H |
| ~7.25 | d | 1H | Ar-H |
| ~5.50 | t | 1H | CH ₂OH |
| ~4.80 | d | 2H | CH ₂OH |
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C3 |
| ~140.0 | C7a |
| ~128.0 | C6 |
| ~124.0 | C5 |
| ~122.0 | C7 |
| ~115.0 | C3a |
| ~110.0 | C4 |
| ~55.0 | C H₂OH |
-
Calculated Exact Mass: 225.9793 (for C₈H₇⁷⁹BrN₂O) and 227.9772 (for C₈H₇⁸¹BrN₂O)
-
Expected [M+H]⁺: 226.9871 and 228.9851
Applications in Drug Discovery: A Practical Guide
Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
The bromine atom at the C4 position is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6]
Sources
The Strategic Synthesis and Untapped Potential of 3-Hydroxymethyl-4-bromoindazole Derivatives: A Technical Guide for Drug Discovery
Introduction: The Indazole Scaffold in Modern Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a wide array of biological targets. Notably, indazole derivatives have been successfully developed as kinase inhibitors, demonstrating significant anti-cancer activity both in vitro and in vivo.[1][3] Marketed drugs such as pazopanib, a multi-kinase inhibitor, and entrectinib, a TRK/ROS1/ALK inhibitor, feature the indazole core, underscoring its therapeutic relevance.[3]
This technical guide provides a comprehensive overview of a specific, yet underexplored, class of indazole derivatives: those bearing a hydroxymethyl group at the 3-position and a bromine atom at the 4-position. The strategic placement of these functional groups offers a unique combination of features for further chemical elaboration and targeted biological activity. The 4-bromo substituent provides a handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the 3-hydroxymethyl group can participate in hydrogen bonding interactions within a target's active site and serve as a point for derivatization through etherification or esterification.
This document will delve into the plausible synthetic pathways for constructing the 3-hydroxymethyl-4-bromoindazole core, explore its chemical reactivity for the generation of derivative libraries, and discuss its potential applications in drug discovery, particularly in the realm of kinase inhibition. While direct literature on the biological activity of this specific scaffold is nascent, we will draw parallels from structurally related indazole derivatives to infer potential targets and guide future research endeavors.
Chemical Synthesis of the 3-Hydroxymethyl-4-bromoindazole Core
The synthesis of the core molecule, (4-Bromo-1H-indazol-3-yl)-methanol (CAS Number: 1220039-50-8), can be approached through a multi-step sequence, leveraging established methodologies for indazole synthesis and functionalization.[4][5] A logical and efficient synthetic strategy involves the initial construction of a 4-bromo-1H-indazole intermediate, followed by the introduction of a functional group at the C3 position that can be readily converted to a hydroxymethyl group.
Plausible Synthetic Pathway
A robust and scalable synthetic route can be envisioned as follows:
Figure 1: A plausible synthetic workflow for the preparation of (4-Bromo-1H-indazol-3-yl)-methanol.
Step-by-Step Experimental Protocol (Postulated)
The following is a postulated, step-by-step protocol based on established chemical transformations for similar heterocyclic systems. Researchers should optimize these conditions for safety and efficiency.
Step 1: Acetylation of 2-Methyl-3-bromoaniline
-
Dissolve 2-methyl-3-bromoaniline in a suitable aprotic solvent (e.g., dichloromethane or toluene).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until completion.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-methyl-3-bromophenyl)acetamide.
Step 2: Diazotization and Cyclization to form 1-(4-Bromo-1H-indazol-1-yl)ethanone
-
Dissolve the N-(2-methyl-3-bromophenyl)acetamide in a suitable solvent such as toluene or acetic acid.
-
Add a diazotizing agent, such as isoamyl nitrite (2-3 equivalents), at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(4-Bromo-1H-indazol-1-yl)ethanone.
Step 3: Deacetylation to 4-Bromo-1H-indazole
-
Dissolve the 1-(4-Bromo-1H-indazol-1-yl)ethanone in a mixture of methanol and water.
-
Add a base such as sodium hydroxide or potassium carbonate.
-
Heat the mixture to reflux for 2-4 hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-Bromo-1H-indazole.
Step 4: C3-Formylation to 4-Bromo-1H-indazole-3-carbaldehyde
-
Cool a solution of dimethylformamide (DMF) in a suitable solvent like dichloromethane to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.
-
Add a solution of 4-Bromo-1H-indazole in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours.
-
Cool the reaction and quench by pouring it onto ice, followed by neutralization with a base.
-
Extract the product with an organic solvent, dry, and purify by column chromatography to yield 4-Bromo-1H-indazole-3-carbaldehyde.
Step 5: Reduction to (4-Bromo-1H-indazol-3-yl)-methanol
-
Dissolve 4-Bromo-1H-indazole-3-carbaldehyde in a protic solvent like methanol or ethanol.
-
Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours until complete.
-
Quench the reaction with water and remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers and concentrate to give the final product, (4-Bromo-1H-indazol-3-yl)-methanol, which can be further purified by recrystallization or column chromatography.
Chemical Reactivity and Derivatization
The 3-hydroxymethyl-4-bromoindazole scaffold offers two primary points for chemical diversification, enabling the creation of a focused library of compounds for structure-activity relationship (SAR) studies.
Reactions at the 3-Hydroxymethyl Group
The primary alcohol at the C3 position can undergo standard transformations to introduce a variety of functionalities.
-
Etherification: Reaction with alkyl halides or tosylates in the presence of a base (e.g., NaH) can yield a series of ethers.
-
Esterification: Acylation with acid chlorides or anhydrides, or coupling with carboxylic acids using standard coupling agents (e.g., EDC/HOBt), will produce a range of esters.
Reactions at the 4-Bromo Position
The bromine atom on the benzene ring is a versatile handle for transition metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the introduction of a wide array of aryl and heteroaryl groups.
-
Sonogashira Coupling: Coupling with terminal alkynes under palladium/copper catalysis can introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides access to a variety of N-arylated derivatives.
Figure 2: Key derivatization strategies for the 3-hydroxymethyl-4-bromoindazole scaffold.
Potential Biological Applications and Structure-Activity Relationships
While specific biological data for 3-hydroxymethyl-4-bromoindazole derivatives is not yet prevalent in the public domain, the broader class of indazoles, particularly those with substitutions at the 3, 4, 5, and 6 positions, has been extensively explored as potent inhibitors of various protein kinases.[6][7]
Hypothesized Kinase Targets
Based on the SAR of known indazole-based kinase inhibitors, the 3-hydroxymethyl-4-bromoindazole scaffold could potentially target kinases such as:
-
Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, overexpressed in several cancers.[7]
-
FMS-like Tyrosine Kinase 3 (FLT3): Often mutated in acute myeloid leukemia.[6]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Implicated in various cancers.[6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key target in angiogenesis.
Postulated Structure-Activity Relationship (SAR)
A systematic exploration of the chemical space around the 3-hydroxymethyl-4-bromoindazole core is crucial for identifying potent and selective inhibitors.
| Position | Modification | Rationale |
| C3 | Etherification (small alkyl chains) | Explore steric tolerance and potential for additional hydrophobic interactions in the active site. |
| C3 | Esterification (aromatic, heteroaromatic) | Introduce additional π-stacking or hydrogen bonding opportunities. |
| C4 | Aryl/Heteroaryl (via Suzuki coupling) | Modulate solubility, ADME properties, and explore interactions with the solvent-exposed region of the kinase. |
| N1 | Alkylation/Arylation | Can influence the orientation of the indazole core within the ATP-binding pocket and impact selectivity. |
Table 1: Postulated Structure-Activity Relationship for 3-Hydroxymethyl-4-bromoindazole Derivatives.
Conclusion and Future Directions
The 3-hydroxymethyl-4-bromoindazole scaffold represents a promising starting point for the development of novel kinase inhibitors and other targeted therapeutics. Its synthetic accessibility and the presence of two distinct functional handles for derivatization provide a solid foundation for the generation of diverse chemical libraries. While the biological potential of this specific scaffold remains to be fully elucidated, the extensive body of research on related indazole derivatives strongly suggests its utility in drug discovery.
Future research should focus on the systematic synthesis and biological evaluation of a library of 3-hydroxymethyl-4-bromoindazole derivatives. High-throughput screening against a panel of kinases, followed by detailed SAR studies, will be instrumental in identifying lead compounds for further optimization. The insights gained from such studies will not only advance our understanding of the therapeutic potential of this novel scaffold but also contribute to the broader field of medicinal chemistry.
References
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021.
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed Central. 2021.
-
Indazole synthesis. Organic Chemistry Portal.
-
Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. 2018.
-
(4-Bromo-1H-indazol-3-yl)-methanol. Sigma-Aldrich.
-
Methyl 4-bromo-1H-indazole-3-carboxylate. J&K Scientific.
-
An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. 2012.
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. 2023.
Sources
- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (4-Bromo-1H-indazol-3-yl)-methanol | 1220039-50-8 [sigmaaldrich.com]
- 5. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 6. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacophore features of (4-Bromo-1H-indazol-3-yl)-methanol
Technical Whitepaper: Pharmacophore Mapping & Structural Dynamics of (4-Bromo-1H-indazol-3-yl)-methanol
Executive Summary
(4-Bromo-1H-indazol-3-yl)-methanol represents a high-value "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike fully elaborated drug candidates, this molecule serves as a versatile hinge-binding fragment with a specific vector for halogen bonding. Its utility lies in the unique electronic interplay between the electron-rich indazole core (a bioisostere of the adenine ring in ATP) and the electron-deficient "sigma hole" of the C4-bromine substituent. This guide dissects the pharmacophore features, synthetic pathways, and validation protocols required to utilize this scaffold in kinase and enzyme inhibitor design.
Part 1: Molecular Architecture & Physicochemical Profile
To effectively deploy this scaffold, one must first understand its intrinsic properties. The molecule balances lipophilicity (facilitated by the bromine) with aqueous solubility (facilitated by the hydroxymethyl group), making it an ideal "seed" for fragment growing strategies.
Table 1: Physicochemical Properties
| Property | Value | Structural Significance |
| Molecular Weight | 227.06 g/mol | Ideal for FBDD (Rule of 3 compliant). |
| H-Bond Donors | 2 (N1-H, O-H) | Critical for Hinge Binding (Glu/Asp residues). |
| H-Bond Acceptors | 2 (N2, O) | Critical for Hinge Binding (Backbone NH). |
| cLogP | ~1.9 - 2.3 | Moderate lipophilicity ensures membrane permeability. |
| Topological Polar Surface Area | 49.0 Ų | Well within the range for CNS and peripheral exposure. |
| Rotatable Bonds | 1 (C3-CH2OH) | Low entropic penalty upon binding. |
Part 2: Pharmacophore Feature Analysis
The efficacy of (4-Bromo-1H-indazol-3-yl)-methanol is driven by four distinct pharmacophoric vectors.
The Hinge-Binding Motif (N1-H / N2)
The 1H-indazole core is a canonical ATP-mimetic.
-
Mechanism: The N1-H acts as a hydrogen bond donor to the carbonyl oxygen of the "gatekeeper+1" residue in the kinase hinge region. The N2 nitrogen acts as an acceptor for the backbone NH of the "gatekeeper+3" residue.
-
Structural Insight: This bidentate binding mode anchors the fragment, orienting the C3 and C4 substituents into the binding pocket.
The C4-Bromo "Sigma Hole" (Halogen Bonding)
The 4-bromo substituent is not merely a hydrophobic bulk; it is an electronic warhead.
-
Mechanism: The electron-withdrawing nature of the indazole ring creates a region of positive electrostatic potential on the distal tip of the bromine atom, known as the Sigma Hole .
-
Interaction: This permits a linear Halogen Bond (X-bond) with Lewis bases (e.g., carbonyl oxygens of the protein backbone or carboxylate side chains like Asp/Glu).
-
Selectivity: Because X-bonds are highly directional (160°–180° angle), the C4-Br can discriminate between targets based on the precise geometry of the pocket, offering selectivity over purely hydrophobic interactions.
The C3-Hydroxymethyl "Anchor & Grow" Point
-
Mechanism: The primary alcohol is a dual donor/acceptor. In the fragment state, it often solvates the pocket or binds to conserved waters.
-
Synthetic Utility: In FBDD, this group is the "exit vector." It is readily oxidized to an aldehyde (for reductive amination) or converted to a leaving group to attach solubilizing tails that reach the solvent front.
The Hydrophobic Shield (Aromatic System)
The fused benzene ring participates in
Part 3: Visualization of Structural Logic
The following diagram illustrates the pharmacophore map and the logical flow of utilizing this fragment in a screening campaign.
Figure 1: Pharmacophore interaction map detailing the specific binding modalities of the 4-bromo-indazole scaffold against a theoretical protein target.
Part 4: Synthetic & Experimental Protocols
To validate this pharmacophore, reproducible synthesis and binding assays are required.
Protocol A: Synthesis of (4-Bromo-1H-indazol-3-yl)-methanol
Rationale: Direct lithiation is difficult due to the acidic N-H. A reduction strategy from the ester is most robust.
-
Starting Material: Methyl 4-bromo-1H-indazole-3-carboxylate (commercially available or synthesized via isatin ring expansion).
-
Reagents: Lithium Aluminum Hydride (LAH) or Diisobutylaluminum hydride (DIBAL-H), dry THF.
-
Step-by-Step:
-
Inertion: Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of the ester in anhydrous THF (10 mL). Cool to 0°C.
-
Reduction: Add 2.5 eq of LAH (1M in THF) dropwise over 15 minutes. Caution: Exothermic gas evolution.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Quench: Cool to 0°C. Perform Fieser quench (Add
mL water, mL 15% NaOH, mL water). -
Isolation: Filter the aluminum salts through a Celite pad. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or flash chromatography (DCM:MeOH 95:5).
-
Yield: Expect 85-92% as a white solid.
-
Protocol B: Validation via STD-NMR (Saturation Transfer Difference)
Rationale: X-ray crystallography is resource-intensive. STD-NMR is the gold standard for validating fragment binding in solution.
-
Sample Prep: Prepare 500
L of sample in buffer (PBS, pH 7.4).-
Protein Concentration: 10
M. -
Ligand Concentration: 500
M (50:1 excess).
-
-
Pulse Sequence: Use a standard STD sequence with a train of Gaussian pulses for saturation.
-
On-Resonance: Irradiation at -0.5 ppm (protein methyls).
-
Off-Resonance: Irradiation at 30 ppm (control).
-
-
Acquisition:
-
Record 1D
H spectra. -
Subtract On-Resonance from Off-Resonance.
-
-
Analysis:
-
Signals from the scaffold that appear in the difference spectrum indicate binding.
-
Specific Insight: If the H5/H6/H7 protons of the indazole show strong STD signals, but the methanol protons are weak, the core is buried while the alcohol is solvent-exposed (validating the "Anchor" hypothesis).
-
Part 5: Computational Docking Workflow
Before physical screening, computational validation of the "Sigma Hole" is recommended.
Workflow Diagram:
Figure 2: Computational workflow emphasizing the Quantum Mechanical (QM) treatment of the bromine atom to correctly model halogen bonding.
Critical Modeling Note: Standard molecular mechanics force fields (e.g., OPLS_2005) often treat halogens as uniform negative spheres. You must use a force field that accounts for the anisotropic charge distribution (e.g., OPLS3e or specific "extra point" definitions) to correctly predict the binding of the 4-bromo substituent.
References
-
Indazole Scaffolds in Kinase Inhibition
-
Halogen Bonding in Drug Design
- Title: Halogen bonding in drug discovery: an overview.
- Source: Future Medicinal Chemistry, 2010.
-
URL:[Link]
-
Fragment-Based Discovery (Indazole Case Study)
-
Synthesis of Indazole Intermediates
- Title: Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine (Analogous Chemistry).
- Source: MDPI / ChemRxiv, 2024.
-
URL:[Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 2. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Oxidation of (4-Bromo-1H-indazol-3-yl)-methanol to 4-bromoindazole-3-carbaldehyde
Application Note & Protocol
Topic: Selective
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of 3-formylindazoles, such as 4-bromoindazole-3-carbaldehyde, represents a critical step in the development of novel therapeutics, particularly kinase inhibitors.[1] These aldehydes are versatile intermediates, readily transformed into a diverse array of functional groups essential for structure-activity relationship (SAR) studies.[1][2] This document provides a comprehensive guide to the selective oxidation of (4-Bromo-1H-indazol-3-yl)-methanol to its corresponding aldehyde. We present a comparative analysis of common oxidation methodologies and deliver a detailed, field-proven protocol using activated manganese dioxide (MnO₂), a reagent prized for its selectivity for benzylic and heterocyclic alcohols.[3][4]
Introduction: The Strategic Importance of 4-Bromoindazole-3-carbaldehyde
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of indole and enabling potent interactions with biological targets through hydrogen bonding.[1][5] Derivatives of indazole-3-carboxaldehyde are key precursors for synthesizing compounds with significant pharmacological activities, including anti-inflammatory and anti-cancer properties.[6][7][8] The bromine atom at the 4-position of the indazole ring provides a valuable synthetic handle for further diversification via cross-coupling reactions, allowing for extensive exploration of the chemical space around the core scaffold.
The selective oxidation of the primary alcohol, (4-Bromo-1H-indazol-3-yl)-methanol, to the aldehyde is a non-trivial transformation. The challenge lies in preventing over-oxidation to the corresponding carboxylic acid while preserving the sensitive heterocyclic ring system.[9] This necessitates the use of mild and selective oxidizing agents.
Comparative Analysis of Oxidation Strategies
The choice of an oxidizing agent is paramount and depends on substrate sensitivity, scale, cost, and safety considerations. Below is a comparative analysis of three robust methods suitable for this transformation.
| Method | Reagent(s) | Typical Temp. | Advantages | Disadvantages |
| Manganese Dioxide Oxidation | Activated MnO₂ | Room Temp. | Excellent selectivity for benzylic/allylic alcohols[10][11]; Heterogeneous (easy workup via filtration)[12]; Mild conditions; Cost-effective. | Requires a large stoichiometric excess (5-10 equiv.)[10][13]; Reactivity is highly dependent on the activation method[12]; Can sometimes stall before completion.[14] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temp. | Very mild, neutral conditions[15][16]; High chemoselectivity and functional group tolerance[17]; Fast reaction times (typically 0.5-4 hours).[17][18] | Reagent is expensive and potentially explosive, requiring careful handling[17]; Poor atom economy. |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C | Exceptionally mild, avoiding over-oxidation[9]; High yields and broad substrate scope[9][19]; Tolerates acid-sensitive functional groups. | Requires cryogenic temperatures; Generates foul-smelling dimethyl sulfide byproduct[19]; Rigorously anhydrous conditions are necessary. |
For this specific application, Manganese Dioxide (MnO₂) Oxidation is recommended as the primary method due to its operational simplicity, cost-effectiveness, and excellent selectivity for the benzylic-type alcohol on the indazole ring, minimizing the risk of side reactions.
Mechanistic Insight: The Role of Activated MnO₂
The oxidation of alcohols by MnO₂ is a heterogeneous reaction that occurs on the surface of the solid reagent.[13] The mechanism is believed to proceed via a radical pathway.[10][13]
-
Adsorption: The alcohol substrate adsorbs onto the surface of the activated MnO₂.
-
Intermediate Formation: A manganese ester intermediate is formed.
-
Homolytic Cleavage: A C-H bond on the carbon bearing the hydroxyl group undergoes homolytic cleavage, forming a resonance-stabilized radical. This step involves the reduction of Mn(IV) to Mn(III).[10]
-
Product Formation: Subsequent electron transfer and proton loss yield the aldehyde product, which desorbs from the surface, regenerating the catalyst site and producing Mn(II) oxides.
The reactivity of MnO₂ is critically dependent on its method of preparation and activation, which influences its surface area and crystalline structure.[12][20] Commercially available "activated" MnO₂ is typically prepared by the reduction of potassium permanganate and is suitable for most applications.[12]
Detailed Experimental Protocol: MnO₂ Oxidation
This protocol describes the selective oxidation of (4-Bromo-1H-indazol-3-yl)-methanol to 4-bromoindazole-3-carbaldehyde on a laboratory scale.
Materials and Equipment
-
Starting Material: (4-Bromo-1H-indazol-3-yl)-methanol (1.0 equiv.)
-
Reagent: Activated Manganese Dioxide (MnO₂) (10.0 equiv. by weight)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, TLC plates (silica gel), Celite®, sintered glass funnel, rotary evaporator, silica gel for column chromatography.
Pre-Reaction Preparation
-
Activation of MnO₂: Although commercially activated MnO₂ is effective, optimal results are achieved with freshly activated material. Dry the required amount of MnO₂ in an oven at 120 °C overnight to remove adsorbed water, which can deactivate the reagent.[14]
-
Inert Atmosphere: While not strictly required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions with atmospheric moisture and oxygen.
Step-by-Step Procedure
-
Dissolution: To a round-bottom flask, add (4-Bromo-1H-indazol-3-yl)-methanol (1.0 equiv). Dissolve the alcohol in anhydrous dichloromethane (approx. 20 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add the activated manganese dioxide (10.0 equiv. by weight) in one portion at room temperature. The mixture will form a black suspension.
-
Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is crucial to ensure maximum contact between the dissolved alcohol and the heterogeneous oxidant.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product, 4-bromoindazole-3-carbaldehyde, will have a higher Rf value than the starting alcohol. The reaction is typically complete within 12-24 hours. If the reaction stalls, adding activated molecular sieves can help remove the water produced during the reaction and drive it to completion.[14]
-
Workup - Filtration: Once the starting material is consumed, dilute the reaction mixture with additional DCM. Set up a filtration apparatus with a pad of Celite® (approx. 2-3 cm thick) in a sintered glass funnel. Filter the reaction mixture through the Celite® pad to remove the solid MnO₂ and its byproducts.
-
Washing: Wash the filter cake thoroughly with several portions of DCM followed by a more polar solvent like ethyl acetate to ensure complete recovery of the product, which may adsorb to the manganese solids.[14]
-
Concentration: Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude 4-bromoindazole-3-carbaldehyde can be purified by silica gel column chromatography.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC to isolate the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 4-bromoindazole-3-carbaldehyde as a solid.
Experimental Workflow Diagram
Caption: Workflow for the selective oxidation using activated MnO₂.
Troubleshooting
-
Incomplete Reaction: If the reaction stalls, ensure the MnO₂ was properly activated (dried). Adding freshly activated MnO₂ or activated molecular sieves can help push the reaction to completion.[14]
-
Low Yield: The product may be adsorbed onto the MnO₂/Celite® filter cake. Ensure thorough washing of the cake with a sequence of solvents (e.g., DCM followed by ethyl acetate) during filtration.[14]
-
Over-oxidation: While unlikely with MnO₂, if the corresponding carboxylic acid is observed, it may indicate a highly reactive batch of MnO₂ or prolonged reaction times. Consider reducing the reaction time or the amount of oxidant.
References
- Benchchem.
- Grokipedia.
- ACS Publications. Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies | Accounts of Chemical Research.
- Wordpress. Manganese Dioxide, MnO2.
- YouTube. Manganese Dioxide (MnO2)
- Benchchem. A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs.
- Organic Reactions.
- Wikipedia.
- Organic Chemistry Portal.
- AUB ScholarWorks.
- Reddit.
- Merck Millipore. Dess–Martin Periodinane.
- ResearchGate. Oxidation of heterocyclic compounds by manganese dioxide | Request PDF.
- Chem-Impex. 5-Bromo-1H-indazole-3-carbaldehyde.
- Wikipedia.
- Semantic Scholar. Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide.
- Organic Chemistry Portal.
- Tokyo Chemical Industry Co., Ltd.
- Chem-Impex. 6-Bromo-1H-indazole-3-carbaldehyde.
- Guidechem. How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ.
- PMC.
- MDPI. Pd(PPh3)
- ResearchGate.
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 14. reddit.com [reddit.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Dess-Martin Oxidation [organic-chemistry.org]
- 19. Swern oxidation - Wikipedia [en.wikipedia.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Suzuki-Miyaura Coupling of (4-Bromo-1H-indazol-3-yl)-methanol
This Application Note is designed for medicinal chemists and process development scientists working with (4-Bromo-1H-indazol-3-yl)-methanol . This scaffold is a privileged intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, FGFR) and other bioactive heterocycles.
The presence of the C4-bromide (peri-position to the C3-substituent) and the amphoteric nature (free NH and free OH) presents specific solubility and reactivity challenges that distinguish it from standard halo-indazoles.
Executive Summary & Strategic Analysis
Molecule: (4-Bromo-1H-indazol-3-yl)-methanol CAS: (Hypothetical/Analogous) | MW: 227.06 Key Reactivity Features:
-
Steric Crowding (The "Peri" Effect): The C4-bromo substituent is sterically compressed by the C3-hydroxymethyl group. This can slow down the oxidative addition step compared to C5, C6, or C7 isomers.
-
Acidic Protons: The Indazole N1-H (
) and the primary alcohol ( ) can quench sensitive organometallics or lead to competitive N-arylation if copper is present. -
Coordination: The free N2 nitrogen can act as a ligand, potentially poisoning the Palladium catalyst if not properly solvated or if the catalyst loading is too low.
Decision Matrix: Protected vs. Unprotected
| Feature | Route A: Direct Coupling (Unprotected) | Route B: Protection Strategy (Recommended) |
| Scope | Rapid analoging (Medicinal Chemistry) | Process scale-up; Low-reactivity boronic acids |
| Pros | No protection/deprotection steps; Atom economical. | Higher yields; Easier purification (lipophilic); Prevents catalyst poisoning. |
| Cons | Poor solubility in non-polar solvents; Difficult chromatography; Potential N-arylation side-products. | Adds 2 synthetic steps; Lower overall throughput time. |
| Rec. | Use for highly reactive boronic acids. | Use for hindered/unstable boronic acids. |
Experimental Workflow Diagram
The following logic flow illustrates the critical decision points for processing this substrate.
Figure 1: Strategic workflow for coupling 4-bromo-3-hydroxymethyl-indazole.
Detailed Protocols
Protocol A: Direct Coupling (Unprotected)
Best for: Rapid library synthesis where the boronic acid is electron-rich and water-tolerant.
Rationale: The free hydroxyl and indazole NH require a polar solvent system. 1,4-Dioxane/Water is superior to DMF here because it allows for easier workup (dioxane forms an azeotrope with water) and generally provides cleaner profiles for indazoles.
Reagents:
-
Substrate: 1.0 equiv.
-
Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv.
-
Catalyst: Pd(dppf)Cl2[1][2]·CH2Cl2 (5-10 mol%). Why? The ferrocenyl ligand is robust and resists dehalogenation, a common side reaction with electron-rich heterocycles.
-
Base: K2CO3 (3.0 equiv) or Cs2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).
Step-by-Step:
-
Charge: To a microwave vial or round-bottom flask, add (4-Bromo-1H-indazol-3-yl)-methanol (1.0 equiv), Boronic acid (1.2 equiv), and Base (3.0 equiv).
-
Solvate: Add Dioxane/Water (4:1) to reach a concentration of 0.1 M.
-
Degas: Sparge with Argon or Nitrogen for 5–10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the alcohol.
-
Catalyst: Add Pd(dppf)Cl2[1][2]·CH2Cl2 (0.05 equiv) quickly under inert flow. Cap immediately.
-
React: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.
-
Workup: Dilute with EtOAc. Wash with water (x2) and brine. The product will likely be in the organic layer, but if it is very polar, check the aqueous layer.
-
Purification: Flash chromatography (DCM/MeOH gradient, typically 0–10% MeOH).
Protocol B: Protected Route (N-THP Protection)
Best for: Scale-up (>1g), low-reactivity coupling partners, or when lipophilicity is needed for purification.
Rationale: Protecting the N1-position with a Tetrahydropyranyl (THP) group masks the acidic proton and increases solubility in non-polar solvents like Toluene. The primary alcohol is generally left unprotected as it is less nucleophilic than the nitrogen, but if side reactions occur, it can be silylated (TBS).
Step 1: N-Protection
-
Suspend starting material in DCM or THF (0.2 M).
-
Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and p-Toluenesulfonic acid (pTsOH) (0.1 equiv).
-
Stir at RT for 4–16 hours. The suspension should clear as the lipophilic THP-protected product forms.
-
Quench with sat. NaHCO3, extract with DCM, and concentrate. Note: Regioisomers (N1 vs N2 protection) may form. N1 is usually thermodynamic and major. For Suzuki coupling, the mixture is often carried forward as the isomers converge upon deprotection.
Step 2: Suzuki Coupling (Protected)
-
Catalyst: Pd(dtbpf)Cl2 or XPhos Pd G2 (2–5 mol%). Why? These bulky, electron-rich ligands facilitate oxidative addition into the sterically hindered C4-position.
-
Base: K3PO4 (2.0 equiv).
-
Solvent: Toluene : Water (10:1) or THF : Water.[3]
-
Condition: Heat at 80–100°C for 2–6 hours.
-
Workup: Standard EtOAc extraction.
Step 3: Deprotection
-
Dissolve the coupled product in MeOH .
-
Add HCl (4M in Dioxane) or concentrated aqueous HCl (catalytic amount often suffices, but stoichiometric is faster).
-
Stir at RT or 40°C until TLC shows loss of the THP group (usually < 2 hours).
-
Neutralize and isolate.
Optimization & Troubleshooting Guide
Catalyst Screening Table
If the standard Pd(dppf)Cl2 conditions fail, utilize this screen:
| Catalyst System | Ligand Type | Application |
| Pd(dppf)Cl2 | Bidentate (Ferrocene) | Standard. Robust, general purpose. |
| Pd(PPh3)4 | Monodentate | Legacy. Use only if dppf fails; strictly requires O2-free conditions. |
| XPhos Pd G2 | Buchwald Pre-catalyst | Steric Challenge. Use if the boronic acid is ortho-substituted. |
| Pd(dtbpf)Cl2 | Bidentate (Bulky) | High Activity. Excellent for heteroaryl chlorides/bromides. |
Common Failure Modes
-
Protodeboronation (Boronic acid loses B(OH)2):
-
Dehalogenation (Product is Indazole-methanol):
-
N-Arylation (Chan-Lam side reaction):
References
-
Regioselective Bromination and Coupling of Indazoles
-
Microwave Assisted Coupling of 3-Bromoindazoles
-
General Suzuki-Miyaura Guide
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
- Source: Yoneda Labs.
- Context: General mechanistic insights and troubleshooting for Pd-c
-
URL:[Link]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Scalable Synthesis of (4-Bromo-1H-indazol-3-yl)-methanol: An Application Note and Protocol for Pharmaceutical Research and Development
Abstract
(4-Bromo-1H-indazol-3-yl)-methanol is a key building block in the synthesis of numerous pharmacologically active compounds, particularly kinase inhibitors. Its structural motif is prevalent in a variety of therapeutic agents, making its efficient and scalable synthesis a critical aspect of drug discovery and development. This guide provides a detailed, two-step synthetic route from commercially available 4-bromoindole, focusing on scalability, reproducibility, and safety. The protocols are designed for researchers, chemists, and process development scientists in the pharmaceutical industry, offering not just a series of steps, but a rationale behind the chosen methodologies to ensure robust and successful implementation.
Introduction
The indazole core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic indole in biological systems while offering unique hydrogen bonding capabilities that can enhance target affinity and selectivity. This has led to the successful development of several indazole-containing drugs. The functionalization of the indazole ring, particularly at the 3-position, is a common strategy for modulating biological activity. (4-Bromo-1H-indazol-3-yl)-methanol serves as a versatile intermediate, allowing for further elaboration into a diverse range of derivatives.
This document outlines a scalable and efficient synthesis of (4-Bromo-1H-indazol-3-yl)-methanol, proceeding through the formation of 4-Bromo-1H-indazole-3-carbaldehyde via a refined nitrosation of 4-bromoindole, followed by a selective reduction to the desired alcohol. The methodologies presented are optimized for yield, purity, and operational simplicity, making them suitable for multi-gram to kilogram-scale production.
Overall Synthetic Scheme
The synthesis is a two-step process starting from 4-bromoindole:
Caption: Overall two-step synthesis of (4-Bromo-1H-indazol-3-yl)-methanol.
Part 1: Scalable Synthesis of 4-Bromo-1H-indazole-3-carbaldehyde
The conversion of indoles to 1H-indazole-3-carbaldehydes via nitrosation is a powerful transformation. However, traditional methods often suffer from low yields and the formation of dimeric side products, especially with electron-rich indoles. The following protocol is based on an optimized procedure that utilizes a reverse addition of the indole to the nitrosating agent, which maintains a low concentration of the nucleophilic indole and significantly improves the yield and purity of the desired product.[1]
Reaction Mechanism and Scientific Rationale
The reaction proceeds through a multi-step pathway. Initially, the C3 position of the indole nucleus attacks the nitrosonium ion (NO+), generated in situ from sodium nitrite and acid, to form a nitroso-indolenine intermediate. This is followed by a series of rearrangements and ring-opening of the pyrrole ring, ultimately leading to the formation of the more stable pyrazole ring of the indazole system. The reverse addition protocol is crucial as it minimizes the self-condensation of the reactive indole starting material, a common side reaction that plagues standard nitrosation procedures.
Experimental Protocol
This protocol is designed for a 10 mmol scale and can be scaled up linearly.
Materials and Reagents:
| Reagent/Material | Molecular Weight | Quantity (for 10 mmol) | Moles (mmol) | Equivalents |
| 4-Bromoindole | 196.04 g/mol | 1.96 g | 10 | 1 |
| Sodium Nitrite (NaNO₂) | 69.00 g/mol | 5.50 g | 80 | 8 |
| 2 N Hydrochloric Acid (HCl) | 36.46 g/mol | 13.5 mL | 27 | 2.7 |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | 60 mL | - | - |
| Deionized Water | 18.02 g/mol | 40 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 g/mol | As needed for extraction | - | - |
| Brine (saturated NaCl solution) | - | As needed for washing | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 g/mol | As needed for drying | - | - |
| Silica Gel (for column chromatography) | - | As needed for purification | - | - |
Equipment:
-
Three-necked round-bottom flask (250 mL) equipped with a magnetic stirrer, thermometer, and a dropping funnel/syringe pump.
-
Ice bath.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
Procedure:
-
Preparation of the Nitrosating Mixture: In the 250 mL three-necked flask, dissolve sodium nitrite (5.50 g, 80 mmol) in deionized water (40 mL) and DMF (30 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 2 N aqueous HCl (13.5 mL, 27 mmol) to the sodium nitrite solution at 0 °C. Maintain the temperature below 5 °C during the addition.
-
Keep the resulting mixture under an inert atmosphere (e.g., argon or nitrogen) and stir for 10 minutes at 0 °C.
-
Indole Addition: In a separate flask, dissolve 4-bromoindole (1.96 g, 10 mmol) in DMF (30 mL).
-
Using a syringe pump or a dropping funnel, add the solution of 4-bromoindole to the nitrosating mixture at 0 °C over a period of 2 hours. A slow and controlled addition is critical to prevent the formation of byproducts.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, then heat to 50 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (3 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford 4-Bromo-1H-indazole-3-carbaldehyde as a solid.
Safety Precautions for Nitrosation Reactions
-
Toxicity: Nitrosating agents and the nitrogen oxides (NOx) that can be generated are toxic. All operations should be performed in a well-ventilated fume hood.[2]
-
Exothermic Reaction: The addition of acid to sodium nitrite is exothermic. Maintain strict temperature control during this step.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Part 2: Scalable Synthesis of (4-Bromo-1H-indazol-3-yl)-methanol
The reduction of the aldehyde functional group in 4-Bromo-1H-indazole-3-carbaldehyde to a primary alcohol is a straightforward and high-yielding transformation. Sodium borohydride (NaBH₄) is an excellent choice for this reduction on a large scale due to its selectivity, ease of handling, and lower reactivity with water and alcohols compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[3][4]
Reaction Mechanism and Scientific Rationale
Sodium borohydride is a source of hydride ions (H⁻). The hydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide by the solvent (in this case, methanol) to yield the primary alcohol. The use of methanol as a solvent is advantageous as it is inexpensive and effectively dissolves both the starting material and the sodium borohydride.
Experimental Protocol
This protocol is designed for a 5 mmol scale and can be scaled up accordingly.
Materials and Reagents:
| Reagent/Material | Molecular Weight | Quantity (for 5 mmol) | Moles (mmol) | Equivalents |
| 4-Bromo-1H-indazole-3-carbaldehyde | 225.04 g/mol | 1.125 g | 5 | 1 |
| Sodium Borohydride (NaBH₄) | 37.83 g/mol | 0.284 g | 7.5 | 1.5 |
| Methanol (MeOH) | 32.04 g/mol | 50 mL | - | - |
| Deionized Water | 18.02 g/mol | As needed for quenching | - | - |
| Ethyl Acetate (EtOAc) | 88.11 g/mol | As needed for extraction | - | - |
| Brine (saturated NaCl solution) | - | As needed for washing | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 g/mol | As needed for drying | - | - |
Equipment:
-
Round-bottom flask (100 mL) with a magnetic stirrer.
-
Ice bath.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
Procedure:
-
Dissolution: In the 100 mL round-bottom flask, dissolve 4-Bromo-1H-indazole-3-carbaldehyde (1.125 g, 5 mmol) in methanol (50 mL).
-
Reduction: Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (0.284 g, 7.5 mmol) portion-wise to the stirred solution. Control the rate of addition to manage any effervescence.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water (20 mL) at 0 °C.
-
Work-up: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude (4-Bromo-1H-indazol-3-yl)-methanol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary, to afford the final product as a solid.
Workflow Visualization
Caption: Detailed workflow for the two-step synthesis.
Conclusion
The protocols detailed in this application note provide a robust and scalable pathway for the synthesis of (4-Bromo-1H-indazol-3-yl)-methanol, a valuable intermediate in pharmaceutical research. By employing an optimized nitrosation procedure and a reliable reduction method, this guide aims to empower researchers to produce this key building block with high yield and purity. The emphasis on the scientific rationale behind the experimental choices is intended to facilitate troubleshooting and adaptation for related synthetic targets. Adherence to the outlined safety precautions is paramount for the successful and safe execution of these chemical transformations.
References
-
Cailly, T., Fabis, F., & Rault, S. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. [Link]
-
American Chemical Society. (2023). Nitration reaction safety. YouTube. [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
-
Patsnap. (2020). 4-bromoindole compound and preparation method thereof. Eureka. [Link]
-
MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5643. [Link]
- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Chemsrc. (n.d.). 4-Bromoindole. [Link]
-
ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. [Link]
-
Byju's. (n.d.). Lithium aluminium hydride. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Wikipedia. (n.d.). Lithium aluminium hydride. [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
-
ResearchGate. (2019). Reduction using sodium borohyride?. [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]
-
Rhodium.ws. (n.d.). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. [Link]
-
PMC. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. [Link]
Sources
Troubleshooting & Optimization
Improving reaction yields for (4-Bromo-1H-indazol-3-yl)-methanol synthesis
Technical Support Center: Synthesis of (4-Bromo-1H-indazol-3-yl)-methanol
Welcome to the technical support guide for the synthesis of (4-Bromo-1H-indazol-3-yl)-methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction yield for this important heterocyclic building block. The indazole scaffold is a privileged structure in medicinal chemistry, and robust synthetic procedures are critical for advancing discovery programs.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format.
Core Synthesis Pathway: An Overview
The most direct and common route to synthesizing (4-Bromo-1H-indazol-3-yl)-methanol is through the selective reduction of its corresponding aldehyde precursor, 4-Bromo-1H-indazole-3-carbaldehyde. This pathway is favored for its high functional group tolerance and generally mild reaction conditions.
Caption: General synthetic route via reduction of the aldehyde precursor.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis, categorized for ease of navigation.
Category 1: Reaction Initiation & Optimization
Question 1: My reaction shows low or no conversion of the starting aldehyde. What are the likely causes?
Answer: This is a common issue that typically points to one of three areas: reagent quality, solvent conditions, or temperature.
-
Reagent Quality (Sodium Borohydride - NaBH₄): Sodium borohydride is susceptible to degradation from moisture. An older, improperly stored bottle may have significantly reduced activity.
-
Expert Insight: Before committing your valuable precursor, test your NaBH₄ on a simple substrate like benzaldehyde. A lack of rapid reaction (monitored by TLC) indicates the reagent is compromised. Always use freshly opened or properly stored NaBH₄.
-
-
Solvent Choice & Moisture: The reduction is typically performed in polar protic solvents like methanol or ethanol. While these solvents are necessary to activate the borohydride, an excessive amount of water can hydrolyze the reagent faster than it can reduce the aldehyde.
-
Troubleshooting Step: Use anhydrous grade methanol or ethanol if you suspect water contamination is an issue. While the reaction can tolerate some water, starting with dry solvents provides better control.
-
-
Insufficient Reagent Stoichiometry: While theoretically 0.25 equivalents of NaBH₄ are needed per mole of aldehyde, this is never practical. Side reactions with the solvent and the acidic N-H proton of the indazole consume the reagent.
-
Recommendation: A starting point of 1.5 to 2.0 molar equivalents of NaBH₄ is recommended to ensure the reaction goes to completion.
-
-
Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic release and is then allowed to warm to room temperature.[2] If the temperature is kept too low for the entire duration, the reaction rate may be impractically slow.
Question 2: How do I choose between different reducing agents like NaBH₄ and LiAlH₄?
Answer: The choice of reducing agent is critical for chemoselectivity.
-
Sodium Borohydride (NaBH₄): This is the recommended reagent for this transformation. It is a mild and selective reducing agent that will readily reduce aldehydes without affecting other potentially sensitive functional groups on the indazole ring or the ring itself. Its compatibility with protic solvents like methanol and ethanol makes it operationally simple.
-
Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful and less selective reducing agent. It should be avoided for this synthesis. LiAlH₄ can potentially lead to over-reduction or decomposition of the indazole core. It also requires strictly anhydrous, aprotic solvents (like THF or diethyl ether) and a more hazardous quenching procedure.
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Mild & Selective | Very Strong & Less Selective |
| Solvent | Protic (Methanol, Ethanol) | Aprotic (THF, Diethyl Ether) |
| Safety | Relatively safe, reacts slowly with water | Highly reactive with water, pyrophoric |
| Workup | Simple aqueous quench | Careful, multi-step quench (Fieser) |
| Recommendation | Highly Recommended | Not Recommended |
Caption: Comparison of common reducing agents for the synthesis.
Category 2: Byproduct Formation & Purity
Question 3: I'm observing multiple spots on my TLC plate post-reaction. What are the likely byproducts?
Answer: Besides unreacted starting material, several byproducts can form. Understanding their origin is key to prevention.
-
Borate Esters: The primary intermediate of the reaction is a borate ester complex. The workup step, which involves adding an acid (like dilute HCl or NH₄Cl solution), is crucial to hydrolyze this complex and release the final alcohol product. An incomplete workup can leave these esters behind, appearing as different spots on TLC.
-
Solution: Ensure the pH of the aqueous layer is acidic (pH ~5-6) during workup and stir for a sufficient time (e.g., 30 minutes) to ensure complete hydrolysis.
-
-
N-Alkylation/Acylation Impurities: If your starting material, 4-Bromo-1H-indazole-3-carbaldehyde, was synthesized and carried forward without rigorous purification, you may have impurities from that stage. The indazole nitrogen is nucleophilic and can react under various conditions.[3]
-
Expert Insight: Always ensure the purity of your starting aldehyde by NMR or LC-MS before starting the reduction. Impurities at this stage will only complicate the final purification.
-
-
Dimerization/Polymerization: Although less common under these mild reduction conditions, aldehydes can sometimes undergo side reactions. This is more likely if the reaction is run at elevated temperatures or for excessively long periods.
Caption: Decision tree for troubleshooting low reaction yields.
Category 3: Workup & Purification
Question 4: My product seems to be partially soluble in the aqueous layer during extraction. How can I improve my recovery?
Answer: The final product, (4-Bromo-1H-indazol-3-yl)-methanol, is a polar molecule containing both a hydroxyl group and two nitrogen atoms. This gives it some water solubility, which can lead to losses during workup.
-
Salting Out: Before extracting with an organic solvent (like ethyl acetate), saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and significantly reduces the solubility of your organic product, driving it into the organic layer.[4]
-
Choice of Extraction Solvent: Ethyl acetate is a good first choice. If recovery remains low, consider using a more polar solvent like a 9:1 mixture of dichloromethane/isopropanol for extraction, which can better solvate the product.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is a more efficient method for recovering products with partial aqueous solubility.
Question 5: What is the best method to purify the final product?
Answer: The choice between recrystallization and column chromatography depends on the purity of your crude material.
-
Recrystallization: If your crude product is relatively clean (>90% by NMR) and solid, recrystallization is the most efficient method for obtaining highly pure material.
-
Recommended Solvent System: A mixed solvent system of ethyl acetate/heptane or ethanol/water is a good starting point. Dissolve the crude product in a minimum amount of the hot, more polar solvent (ethyl acetate or ethanol) and then slowly add the less polar solvent (heptane or water) until turbidity is observed. Allow it to cool slowly to promote the formation of well-defined crystals.
-
-
Silica Gel Chromatography: If the crude material contains significant impurities or is an oil, column chromatography is necessary.[5]
-
Expert Insight: The polar nature of your product means it can stick to the silica gel, leading to streaking and poor separation. To mitigate this, consider adding a small amount of a polar modifier to your eluent system. For example, instead of just ethyl acetate/hexane, use a system containing ethyl acetate/hexane with 1% triethylamine to neutralize acidic sites on the silica, or 1-5% methanol in dichloromethane for more polar compounds.
-
Experimental Protocols
Protocol 1: Synthesis of (4-Bromo-1H-indazol-3-yl)-methanol via NaBH₄ Reduction
This protocol is a robust starting point for the synthesis.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-1H-indazole-3-carbaldehyde (1.0 eq).
-
Add anhydrous methanol (approx. 10-15 mL per gram of aldehyde) to dissolve the starting material.
-
Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
-
Addition of Reducing Agent:
-
While stirring vigorously, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Caution: The addition is exothermic and may cause gas evolution. Maintain the internal temperature below 10 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 50% ethyl acetate in hexane). The product spot should appear at a lower Rf than the starting aldehyde. The reaction is complete when the starting material spot is no longer visible.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases. Alternatively, 1M HCl can be used to adjust the pH to ~6.
-
Stir the mixture for 20-30 minutes.
-
-
Extraction and Isolation:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the remaining residue, followed by ethyl acetate.
-
Transfer the mixture to a separatory funnel. If recovery is a concern, saturate the aqueous layer with NaCl.[4]
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is typically a white to off-white solid.
-
-
Purification:
-
Purify the crude solid by recrystallization or silica gel chromatography as described in the FAQ section to obtain the final product.
-
References
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
- Fu, H., et al. (2017). Synthesis of 1H-Indazoles via Silver(I)
-
ACS Publications. (2024). Organic Process Research & Development Vol. 28 No. 7. Retrieved from [Link]
- Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Journal of Chemical Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Retrieved from [Link]
-
PMC. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
-
PMC. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
-
PMC. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. Retrieved from [Link]
-
ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-1h-indole-3-carbaldehyde (C9H6BrNO). Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
CompTox Chemicals Dashboard. (n.d.). 4-Bromo-6-methoxy-1H-indazole-3-carboxaldehyde. Retrieved from [Link]
-
RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
Scribd. (2015). 4 Bromo 1H Indazole. Retrieved from [Link]
-
MDPI. (2018). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
Sources
Overcoming poor solubility of (4-Bromo-1H-indazol-3-yl)-methanol in water
Executive Summary & Molecule Analysis
The Challenge: Researchers frequently encounter precipitation when introducing (4-Bromo-1H-indazol-3-yl)-methanol into aqueous buffers. Despite the presence of a polar hydroxymethyl group (–CH₂OH) at position 3, the molecule remains stubbornly lipophilic.
Physicochemical Root Cause:
-
Aromatic Hydrophobicity: The indazole core is a flat, aromatic bicycle that promotes strong
- stacking interactions in the crystal lattice. -
Halogen Effect: The bromine atom at position 4 is highly lipophilic and electron-withdrawing, significantly increasing the logP (partition coefficient) and reducing water solubility.
-
Lattice Energy: The cohesive forces holding the solid together are greater than the solvation energy water can provide.
Decision Matrix: Choosing Your Method Before proceeding, identify your end-use case using the decision tree below.
Figure 1: Strategic decision tree for solubilization based on experimental constraints.
Method A: The "Crash-Resistant" DMSO Protocol
Best for: In vitro assays (Enzyme inhibition, Cell viability) where DMSO < 1% is tolerated.
The Mechanism: DMSO (Dimethyl sulfoxide) acts as a cosolvent. It disrupts the water structure and provides hydrophobic pockets for the indazole core. However, rapid addition of water to DMSO stocks causes "solvent shock," leading to immediate precipitation.
Protocol: Stepwise Dilution (The "Sandwich" Method)
Materials:
-
Compound: (4-Bromo-1H-indazol-3-yl)-methanol
-
Solvent: Anhydrous DMSO (High Purity)
-
Buffer: PBS or Media (Pre-warmed to 37°C)
Steps:
-
Prepare Master Stock: Dissolve the compound in 100% DMSO to a concentration of 10 mM . Vortex until clear.
-
Tip: If undissolved, sonicate for 30 seconds at 40°C.
-
-
Intermediate Dilution (Critical Step): Do not add the 10 mM stock directly to the cell media.
-
Prepare an intermediate stock (e.g., 1 mM) by diluting the Master Stock into pure DMSO or a 50:50 DMSO:Water mix first.
-
-
Final Dilution: Slowly add the intermediate stock to the agitated (vortexing) pre-warmed buffer.
-
Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid cytotoxicity [1].[1]
-
Data: Maximum Solubility Limits
| Solvent System | Max Solubility (Approx.) | Stability | Notes |
|---|---|---|---|
| 100% DMSO | > 50 mM | High (Weeks at -20°C) | Hygroscopic; keep sealed. |
| PBS + 1% DMSO | ~ 50 - 100 µM | Low (Hours) | Use immediately. |
| PBS + 0.1% DMSO | < 10 µM | Very Low | Risk of micro-precipitation. |
Method B: Cyclodextrin Complexation (Bio-Relevant)
Best for: In vivo studies or DMSO-sensitive cell lines.
The Mechanism:
2-Hydroxypropyl-
Figure 2: Equilibrium dynamics of the Host-Guest complexation.
Protocol: Formulation for Injection/Oral Gavage
-
Vehicle Preparation: Prepare a 20% (w/v) HP-
-CD solution in sterile water or saline. Stir until clear. -
Compound Addition: Add (4-Bromo-1H-indazol-3-yl)-methanol powder slowly to the vehicle.
-
Energy Input:
-
Stir: Magnetically stir for 4–6 hours at room temperature.
-
Sonicate: If particles persist, sonicate in a water bath for 20 mins.
-
-
Filtration: Filter the resulting solution through a 0.22 µm PVDF filter to remove any uncomplexed solid.
-
Validation: Check concentration via UV-Vis or HPLC, as filtration may remove un-dissolved drug.
Troubleshooting & FAQs
Q1: Can I use acidic buffer to dissolve it? The Indazole has nitrogen atoms. A: No. While indazoles have a basic nitrogen (N2), the pKa is extremely low (< 2.0) due to the electron-withdrawing bromine atom. You would need a pH < 1 to protonate it, which is incompatible with biological assays. Conversely, the NH (N1) is acidic (pKa ~12.8), requiring pH > 13 for deprotonation [3]. Stick to neutral pH strategies (Method A or B).
Q2: My compound turned yellow in DMSO after a week. Is it safe to use? A: Proceed with caution. The hydroxymethyl group (–CH₂OH) at position 3 is a primary alcohol. In DMSO (an oxidant), especially if exposed to air or light, it can oxidize to the aldehyde or carboxylic acid. Always store DMSO stocks at -20°C or -80°C, protected from light, and under inert gas (Nitrogen/Argon) if possible.
Q3: I see "micro-precipitation" under the microscope, but the solution looks clear to the eye. A: This is a common artifact called the "Tyndall Effect" in early precipitation stages.
-
Immediate Fix: Warm the solution to 37°C.
-
Prevention: Increase the concentration of HP-
-CD or reduce the final drug concentration. Do not trust "visual clarity" alone; spin down a sample at 10,000 x g; if a pellet forms, your concentration is effectively lower than calculated.
References
-
Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. F1000Research, 3:45. Link
-
Loftsson, T. & Brewster, M.E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Claramunt, R. M. et al. (2011). The pKa of indazoles: The effect of substituents. Arkivoc, (ii), 198-212. Link
Sources
Optimizing recrystallization solvents for (4-Bromo-1H-indazol-3-yl)-methanol
Technical Support Hub: Purification & Crystallization of (4-Bromo-1H-indazol-3-yl)-methanol
Introduction: The Criticality of Purity
Role: Senior Application Scientist Context: (4-Bromo-1H-indazol-3-yl)-methanol (CAS: 1220039-50-8) is a bifunctional scaffold often used as a core intermediate in kinase inhibitor development. Its dual reactivity—the aryl bromide (Suzuki/Buchwald coupling) and the primary alcohol (oxidation/substitution)—makes purity paramount.
Impurities in this scaffold, particularly regioisomers or transition metal remnants from upstream bromination, can catastrophically poison downstream catalytic cycles. This guide provides a self-validating framework to optimize recrystallization, moving beyond "trial and error" to a thermodynamic strategy.
Part 1: Solvent Selection Strategy
The solubility profile of (4-Bromo-1H-indazol-3-yl)-methanol is governed by two competing domains: the lipophilic bromo-indazole core and the hydrophilic hydroxymethyl/NH groups.
Solvent System Matrix
| Solvent System | Type | Suitability | Mechanism of Action |
| Methanol / Water | Protic / Protic | High | Thermodynamic Control: The alcohol dissolves the polar hydroxymethyl group; water acts as a harsh anti-solvent to force the hydrophobic aromatic core out of solution. |
| Ethyl Acetate / Heptane | Polar Aprotic / Non-polar | Medium | Kinetic Control: Good for removing non-polar impurities (oils/tars). Risk of product oiling out if cooled too rapidly. |
| Acetonitrile | Polar Aprotic | Specific | Use only if the impurity profile includes highly polar organic acids. Requires cooling to -20°C for high yield. |
| THF / Hexane | Polar Aprotic / Non-polar | Low | Not recommended due to peroxide risks and excessive solubility of the product even at low temps. |
The Logic Flow: Selecting Your Solvent
Figure 1: Decision matrix for selecting the optimal solvent system based on impurity profile.
Part 2: Detailed Experimental Protocol
Primary Recommendation: Methanol/Water Displacement Crystallization Rationale: This method leverages the high solubility of the -CH2OH group in hot methanol and the lattice energy of the aromatic stack to precipitate pure solid upon water addition.
Step-by-Step Methodology
-
Dissolution (Thermodynamic Check):
-
Place 10.0 g of crude (4-Bromo-1H-indazol-3-yl)-methanol in a 250 mL Erlenmeyer flask.
-
Add Methanol (HPLC grade) in 5 mL increments while heating to reflux (65°C).
-
Target: Dissolution should occur between 5–8 volumes (50–80 mL).
-
Checkpoint: If insoluble particles remain after 10 volumes, perform a hot filtration immediately. These are likely inorganic salts (NaBr) from the bromination step.
-
-
The Cloud Point (Nucleation Zone):
-
Maintain the solution at a gentle boil.
-
Add Water (deionized) dropwise via an addition funnel or pipette.
-
Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1–2 mL of Methanol to re-dissolve the cloudiness and return to a clear solution.
-
-
Controlled Cooling (Crystal Growth):
-
Yield Maximization:
-
Once at room temperature, transfer to an ice bath (0–4°C) for 1 hour.
-
Filter the white crystalline solid via vacuum filtration.
-
Wash: Rinse the cake with 20 mL of cold Methanol/Water (1:1 mixture).
-
-
Drying:
-
Dry under high vacuum (40°C) for 12 hours.
-
Validation: Check melting point. Pure (4-Bromo-1H-indazol-3-yl)-methanol typically melts >160°C (derivative dependent).
-
Part 3: Troubleshooting "Oiling Out"
"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for this molecule. It occurs when the compound precipitates as a liquid droplet before it can organize into a crystal lattice, usually because the solution temperature is above the melting point of the solvated solid.[3]
The Rescue Protocol
Figure 2: Workflow to recover a crystallization batch that has oiled out.
Why Seeding Works: The seed crystal provides a template (heterogeneous nucleation). The energy barrier for the oil to latch onto the seed crystal is lower than the energy required to form a new droplet.
Part 4: Frequently Asked Questions (FAQs)
Q1: The crystals are slightly yellow even after recrystallization. Is this acceptable?
-
A: For Suzuki coupling, no . Yellow color usually indicates oxidation products (diazo species or nitro-impurities) which can chelate Palladium catalysts.
-
Fix: Dissolve the solid in pure Methanol (20 vol), add Activated Charcoal (10 wt%) , reflux for 30 mins, and filter hot through Celite. Then proceed with the Water anti-solvent method.
Q2: My yield is only 40%. Where is the rest?
-
A: It is likely in the mother liquor. Indazole alcohols have amphiphilic solubility.
-
Fix: Run a TLC of the mother liquor.[2][4] If a strong product spot exists, concentrate the filtrate to half volume and repeat the cooling process to harvest a "Second Crop." Note that the second crop is usually less pure.
Q3: Can I use Ethanol instead of Methanol?
-
A: Yes, Ethanol/Water is a safer, greener alternative. However, Ethanol has a higher boiling point and holds onto the water more tightly, making the drying process longer. You may need to dry at 50°C under vacuum to remove solvated ethanol.[5]
Q4: I don't have seed crystals. How do I generate them?
-
A: Take 1 mL of your hot solution into a test tube. Cool it rapidly in dry ice/acetone and scratch the side of the glass vigorously with a glass rod. This harsh treatment usually forces precipitation (even if amorphous). Use this solid to seed the main gentle batch.
References
-
General Indazole Purification Strategy
-
BenchChem. (2025).[3] Technical Support Center: Crystallization of 6-Bromo-1-methyl-1h-indazol-4-amine. Retrieved from (Analogous structure protocol).
-
-
Solvent Selection Logic
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
-
Specific Synthesis & Properties
-
National Institutes of Health (NIH). (2024).[6] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. Retrieved from
-
-
Physical Properties & Safety
-
Sigma-Aldrich.[6] (n.d.). (4-Bromo-1H-indazol-3-yl)-methanol Product Sheet. Retrieved from
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
Technical Support Center: Regioselectivity in N-Alkylation of 4-Bromoindazoles
Welcome to the technical support center dedicated to resolving the complex challenge of regioselectivity in the N-alkylation of 4-bromoindazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuanced landscape of indazole functionalization. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower you to achieve your desired N1 or N2-alkylated 4-bromoindazole with precision and confidence.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the N-alkylation of 4-bromoindazoles, presented in a question-and-answer format. We delve into the root causes of these challenges and provide actionable, evidence-based solutions.
Question 1: My reaction is producing a mixture of N1 and N2-alkylated 4-bromoindazoles. How can I selectively synthesize the N1 isomer?
Answer:
Achieving high selectivity for the N1-alkylated product is a common objective, as the 1H-indazole tautomer is generally the more thermodynamically stable form.[1][2] The formation of a mixture indicates that the reaction conditions do not sufficiently differentiate between the two nucleophilic nitrogen atoms. To enhance N1 selectivity, a systematic optimization of the base and solvent system is paramount.
Core Strategy: Favoring the Thermodynamic Product
The most reliable and widely cited method for achieving high N1-regioselectivity is the use of sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) .[1][2]
Causality and Mechanistic Insight: The effectiveness of the NaH/THF system is attributed to the coordination of the sodium cation. It is proposed that the Na⁺ ion chelates between the N2 nitrogen and an electron-rich substituent on the indazole ring.[2] While your 4-bromoindazole lacks a C3 chelating group, the principle of creating a sterically hindered environment around the N2 position still holds. The formation of the sodium salt of the indazole in THF favors the anion at the N1 position, which is sterically more accessible and leads to the thermodynamically favored product.[1][2]
Troubleshooting Steps:
-
Switch to NaH/THF: If you are currently using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile, you are likely operating under conditions that allow for competitive alkylation at both nitrogen centers.[3] A switch to 1.2 equivalents of NaH in anhydrous THF at 0 °C to room temperature is the first and most critical step.
-
Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Meticulously dry your glassware and ensure your THF is anhydrous. Any moisture will quench the NaH, leading to incomplete deprotonation and low yields.
-
Order of Addition: Add the 4-bromoindazole to the suspension of NaH in THF at 0 °C and allow it to stir for 30-60 minutes to ensure complete formation of the indazolide anion before adding the alkylating agent.
dot
Caption: Troubleshooting workflow for N1-selectivity.
Question 2: I need to synthesize the N2-alkylated 4-bromoindazole. Which conditions favor this less stable isomer?
Answer:
Selective synthesis of the N2 isomer requires overriding the thermodynamic preference for N1 alkylation. This is typically achieved by using conditions that favor the kinetic product or by employing specific reagents that direct alkylation to the N2 position.
Strategies for N2 Selectivity:
-
Mitsunobu Reaction: The Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), and an alcohol) is known to favor the formation of the N2-alkylated regioisomer for many indazoles.[2] The mechanism is complex, but the steric bulk of the phosphonium intermediate is thought to direct the incoming alcohol to the more sterically accessible N2 position.
-
Acid-Catalyzed Alkylation: Certain acid-catalyzed protocols have been developed for highly selective N2 alkylation. For instance, using alkyl 2,2,2-trichloroacetimidates in the presence of a Lewis or Brønsted acid (e.g., copper(II) triflate or trifluoromethanesulfonic acid) can provide excellent N2 selectivity.[4] This method proceeds through a proposed protonation of the imidate, which is then attacked by the N2-nitrogen of the indazole.
-
Influence of Substituents: While the 4-bromo substituent is fixed, it's worth noting that strongly electron-withdrawing groups at the C7 position (like -NO₂ or -CO₂Me) have been shown to dramatically favor N2 alkylation, even with NaH in THF.[1][5] This is due to electronic effects that increase the nucleophilicity of the N2 atom. The 4-bromo group is unlikely to exert such a strong directing effect, making the choice of reaction conditions more critical.
dot
Caption: Competing N1 vs. N2 alkylation pathways.
Question 3: My N-alkylation reaction is sluggish, or the yield is very low, even when targeting the N1 isomer with NaH/THF. What could be the problem?
Answer:
Low yield or incomplete conversion in N-alkylation reactions, particularly with a generally reliable system like NaH/THF, often points to issues with reagents, reaction setup, or the reactivity of the specific electrophile.
Troubleshooting Steps:
-
Reagent Quality:
-
Sodium Hydride: NaH is often sold as a 60% dispersion in mineral oil. Over time, the surface of the NaH can oxidize, reducing its activity. Use freshly opened NaH or wash the mineral oil away with anhydrous hexanes before use (perform this with extreme caution under an inert atmosphere).
-
Alkylating Agent: Ensure your alkylating agent (e.g., alkyl bromide) is pure and not degraded. The reactivity order is generally I > Br > Cl. If you are using a less reactive alkyl chloride, you may need to add a catalytic amount of sodium iodide (NaI) to facilitate an in-situ Finkelstein reaction, or increase the reaction temperature.
-
Solvent Purity: The THF must be anhydrous. The use of a still or a solvent purification system is highly recommended.
-
-
Reaction Temperature: While the initial deprotonation is performed at 0 °C, some less reactive alkylating agents may require gentle heating (e.g., 40-50 °C) or prolonged reaction times at room temperature to proceed to completion.[6] Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.
-
Steric Hindrance: If your alkylating agent is sterically bulky (e.g., a secondary or tertiary halide), the reaction will be significantly slower. For these substrates, higher temperatures and longer reaction times are almost always necessary. Be aware that prolonged heating can sometimes lead to side reactions or degradation.
Frequently Asked Questions (FAQs)
Q1: How does the 4-bromo substituent electronically influence the regioselectivity of N-alkylation?
The bromine atom at the C4 position acts as an electron-withdrawing group through induction, which decreases the overall electron density of the benzene ring and, to a lesser extent, the pyrazole ring. This can make the indazole slightly more acidic (easier to deprotonate) but also reduces the nucleophilicity of the resulting indazolide anion compared to an unsubstituted indazole. However, it is not expected to have a strong directing effect that overwhelmingly favors one nitrogen over the other in the way a C7-nitro group does.[1][5] Therefore, for 4-bromoindazole, the regiochemical outcome is primarily dictated by the reaction conditions (base, solvent, and electrophile) rather than a powerful electronic bias from the substituent.
Q2: How can I confidently distinguish between the N1 and N2-alkylated isomers of 4-bromoindazole?
Unambiguous characterization is crucial. The most powerful technique is 2D NMR spectroscopy , specifically Heteronuclear Multiple Bond Correlation (HMBC).
-
For the N1-isomer: Look for a 3-bond correlation (³J) between the protons of the N-alkyl group (e.g., the -CH₂- group attached to the nitrogen) and the C7a carbon of the indazole ring.
-
For the N2-isomer: You will observe a 3-bond correlation (³J) between the protons of the N-alkyl group and the C3 carbon of the indazole ring. No correlation to C7a will be present.
Nuclear Overhauser Effect (NOE) spectroscopy can also be useful. For the N1-isomer, an NOE may be observed between the N-alkyl protons and the H7 proton. For the N2-isomer, an NOE may be seen between the N-alkyl protons and the H3 proton.
Q3: Are there any scalable, chromatography-free methods for N1-alkylation of bromoindazoles?
Yes, recent literature describes a thermodynamically controlled, two-step, one-pot procedure that has been successfully scaled.[3][7] This method involves the formation of an N1-enamine intermediate from the indazole and an aldehyde, followed by reduction (e.g., with sodium borohydride). This process is highly selective for the N1 position because the N1-enamine is the thermodynamically favored intermediate. This approach avoids the direct use of alkyl halides and can be advantageous for large-scale synthesis where chromatographic separation of isomers is undesirable.[3]
Data Summary: Conditions for Indazole N-Alkylation
| Condition | Predominant Isomer | Selectivity | Notes |
| NaH, Alkyl Bromide in THF | N1 | Good to Excellent | The "gold standard" for N1-alkylation. Highly dependent on anhydrous conditions.[1][2] |
| K₂CO₃ or Cs₂CO₃ in DMF/Acetonitrile | Mixture (often N1 major) | Poor to Moderate | A common and practical method, but frequently yields isomer mixtures that require purification.[3] |
| Mitsunobu (DIAD/DEAD, PPh₃, Alcohol) | N2 | Good to Excellent | Generally favors the kinetic N2 product.[2] |
| Acid Catalyst (TfOH), Alkyl Trichloroacetimidate | N2 | Excellent | A modern, highly selective method for accessing N2-isomers.[4] |
| Aldehyde, then NaBH₄ (in situ reduction) | N1 | Excellent | A thermodynamically controlled, scalable process that avoids direct alkylation with halides and the need for chromatography.[3][7] |
Experimental Protocols
Protocol 1: General Procedure for Highly N1-Selective Alkylation of 4-Bromoindazole
This protocol is based on the widely successful NaH/THF system.
-
Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil).
-
Deprotonation: Suspend the NaH in anhydrous THF (approx. 0.1 M concentration relative to the indazole). Cool the suspension to 0 °C in an ice bath.
-
Indazole Addition: Dissolve the 4-bromo-1H-indazole (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, and the mixture may become a clearer solution or remain a suspension.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkyl-4-bromoindazole.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. MPG.PuRe. Available at: [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]
-
Wang, J., Walton, R., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373. Available at: [Link]
-
Wang, J., Walton, R., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability and Handling of (4-Bromo-1H-indazol-3-yl)-methanol in Acidic Media
Prepared by: Gemini Application Science Team Document ID: TSC-2026-02-BIM-ACID Version: 1.0
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with (4-Bromo-1H-indazol-3-yl)-methanol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the challenges associated with handling this molecule in acidic environments. The indazole moiety is a cornerstone in modern drug discovery, but its unique electronic nature presents specific stability challenges that must be understood to ensure experimental success.
Part 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
This section addresses the fundamental questions regarding the stability of (4-Bromo-1H-indazol-3-yl)-methanol, grounding the discussion in core organic chemistry principles.
Q1: What are the primary stability concerns for (4-Bromo-1H-indazol-3-yl)-methanol under acidic conditions?
A1: The primary stability concerns stem from two distinct regions of the molecule: the C3-methanol substituent and the indazole ring's nitrogen atoms.
-
C3-Methanol Group Instability: The hydroxyl group is susceptible to protonation by acid, which converts it into an excellent leaving group (water). This departure generates a resonance-stabilized benzylic-type carbocation at the C3 position. This highly reactive intermediate is often the root cause of undesired side reactions, including polymerization, ether formation with solvent, or other rearrangements.
-
Indazole Ring Reactivity: The indazole ring contains two nitrogen atoms (N1 and N2) that can be protonated in acidic media. This alters the electronic properties of the entire heterocyclic system, potentially influencing its reactivity and stability. Furthermore, the N1-H is itself acidic and can be a site for undesired reactions depending on the specific conditions. Studies on related indazole systems show that reactions can occur at the N1 position in the presence of acid and an electrophile.[1][2]
Q2: What is the likely mechanism of degradation for the C3-methanol group in acid?
A2: The degradation is a classic acid-catalyzed elimination/substitution pathway. The process begins with the rapid and reversible protonation of the primary alcohol. The subsequent loss of water is the rate-determining step, leading to the formation of a C3-carbocation. This cation is stabilized by resonance with the indazole ring system. Once formed, this electrophilic intermediate can react with any available nucleophile (e.g., solvent, another molecule of the starting material) or undergo elimination to form an exocyclic double bond, often leading to complex product mixtures and sample darkening (tar formation).
Below is a diagram illustrating this primary degradation pathway.
Caption: Acid-catalyzed degradation pathway of (4-Bromo-1H-indazol-3-yl)-methanol.
Q3: Does the N-H proton on the indazole ring cause issues?
A3: Yes, the N1-H proton can be problematic. While protonation occurs on the N2 atom in acidic solution, the N1 position can be a site for substitution reactions. For instance, studies involving the reaction of indazoles with formaldehyde in aqueous HCl show the formation of (1H-indazol-1-yl)methanol derivatives.[1][2] This indicates that the N1 position is nucleophilic and can react with electrophiles. Although this is a formation reaction, it is often reversible, implying that any N1-substituted group could be labile under certain acidic conditions.[2] For reactions where absolute stability is paramount, protecting the N1-H with a robust, acid-stable protecting group should be considered.[3]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides actionable solutions to specific problems encountered during experiments.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Reaction mixture turns dark brown or black ("tarring") upon addition of acid. | Carbocation-Mediated Polymerization: The highly reactive C3-carbocation is likely attacking other molecules of the starting material or itself, leading to high molecular weight, insoluble byproducts. | 1. Lower the Temperature: Conduct the reaction at 0 °C or below before and during acid addition to reduce the rate of decomposition pathways. 2. Use a Milder Acid: Switch from strong mineral acids (H₂SO₄, HCl) to organic acids like trifluoroacetic acid (TFA) or acetic acid. These provide the necessary protons without being as aggressive.[4] 3. Slow Addition: Add the acid dropwise and with vigorous stirring to avoid localized high concentrations of acid. |
| TLC/LC-MS analysis shows multiple new spots/peaks, and starting material is consumed rapidly. | Formation of Multiple Side Products: The carbocation intermediate is reacting non-selectively with available nucleophiles (e.g., solvent, counter-ions) or undergoing rearrangements. | 1. Change the Solvent: If using a nucleophilic solvent like methanol, consider switching to a non-nucleophilic alternative such as dichloromethane (DCM), dioxane, or toluene. 2. Reduce Acid Stoichiometry: Use only a catalytic amount of acid if the reaction allows, rather than using it as the solvent or in large excess. 3. Protect the Hydroxyl Group: If the subsequent reaction chemistry permits, protect the C3-methanol as a silyl ether (e.g., TBS) or another group that can be removed under non-acidic conditions. |
| The desired reaction is sluggish, and forcing conditions (heating, more acid) lead to decomposition. | Competing Degradation Pathway: The rate of decomposition is comparable to or faster than the rate of the desired reaction under the applied conditions. | 1. N-H Protection: The reactivity of the unprotected N1-H may be interfering. Protecting the indazole nitrogen with an acid-stable group like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) can prevent side reactions and may improve solubility and stability.[3][5] 2. Optimize Acid Catalyst: Perform a screen of different acid catalysts (e.g., p-TsOH, CSA, various Lewis acids) to find one that promotes the desired reaction selectively over degradation. |
Part 3: Protocols for Mitigating Instability
To ensure reproducibility and success, a systematic approach to handling (4-Bromo-1H-indazol-3-yl)-methanol in acidic media is essential.
Protocol 1: Experimental Workflow for Stability Assessment
This protocol provides a self-validating system to determine the optimal acidic conditions for your specific application before committing to a large-scale reaction.
Sources
- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
Validation & Comparative
1H NMR chemical shifts interpretation for (4-Bromo-1H-indazol-3-yl)-methanol
An In-depth Technical Guide on the 1H NMR Chemical Shift Interpretation for (4-Bromo-1H-indazol-3-yl)-methanol .
Executive Summary
This guide provides a rigorous structural analysis of (4-Bromo-1H-indazol-3-yl)-methanol , a critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors.[1] Unlike standard analytical reports, this document focuses on the causality of chemical shifts , distinguishing the specific regioisomer (4-bromo) from its common synthetic byproducts (5-, 6-, or 7-bromo isomers).
The analysis compares the product's spectral "fingerprint" against key alternatives, establishing Nuclear Magnetic Resonance (NMR) as the superior method for regio-identification compared to LC-MS, which often fails to differentiate positional isomers.
Part 1: Structural Analysis & Regioisomer Logic
The core challenge in characterizing substituted indazoles is confirming the position of the halogen. For (4-Bromo-1H-indazol-3-yl)-methanol, the 4-position bromine creates a unique "ABC" spin system in the aromatic region, distinct from the patterns observed in 5- or 6-substituted analogs.[1]
The "ABC" Aromatic Signature
-
H-5 (Doublet): Located ortho to the bromine. The bromine atom exerts an inductive withdrawing effect (-I) but also a mesomeric donating effect (+M). In the rigid indazole system, H-5 typically appears as a doublet.
-
H-6 (Triplet/Pseudo-triplet): This proton couples to both H-5 and H-7.[1] Since
(approx 7.5–8.0 Hz), this signal appears as a triplet. -
H-7 (Doublet): Located adjacent to the N-H group. This proton is generally the most deshielded (downfield) aromatic signal due to the anisotropy of the adjacent nitrogen lone pair and the aromatic ring current.
Decision Tree: Distinguishing Regioisomers
The following logic diagram illustrates how to rule out "Alternative" isomers (5-Br, 6-Br) based on splitting patterns.
Figure 1: Logical workflow for distinguishing the 4-bromo regioisomer from 5- and 6-bromo alternatives based on spin-spin coupling topology.
Part 2: Experimental Data & Chemical Shift Assignment
Solvent Selection: DMSO-d
-
Reasoning: Indazoles aggregate in non-polar solvents (CDCl
), causing line broadening. DMSO-d disrupts these aggregates and, crucially, slows the exchange of labile protons (NH and OH), allowing them to be observed as distinct signals with coupling.
Predicted vs. Expected Chemical Shifts (DMSO-d
)
| Position | Proton Type | Shift ( | Multiplicity | Interpretation | |
| NH | Indazole N-H | 13.0 – 13.6 | Broad Singlet | - | Highly deshielded; disappears with D |
| H-7 | Aromatic | 7.45 – 7.55 | Doublet (d) | ~8.0 | Deshielded by N-1; diagnostic doublet.[1] |
| H-5 | Aromatic | 7.30 – 7.40 | Doublet (d) | ~8.0 | Ortho to Br; distinct from H-7.[1] |
| H-6 | Aromatic | 7.15 – 7.25 | Triplet (t) | ~8.0 | Pseudo-triplet ( |
| OH | Hydroxyl | 5.00 – 5.30 | Triplet (t) | ~5.5 | Couples to CH |
| CH | Methylene | 4.75 – 4.90 | Doublet (d) | ~5.5 | Benzylic position; splits into doublet due to OH. |
Note: Data derived from composite analysis of 4-bromo-1H-indazole analogs [1] and solvent-dependent exchange behaviors [2].[1]
Comparative Analysis: Product vs. Alternatives
The table below compares the efficacy of NMR against other analytical "alternatives" for this specific molecule.
| Feature | 1H NMR (Recommended) | LC-MS (Alternative) | HPLC-UV (Alternative) |
| Regioisomer ID | High. Splitting patterns definitively prove Br position.[1] | Low. 4-Br, 5-Br, and 6-Br have identical Mass (m/z 227/229).[1] | Medium. Requires known standards for retention time comparison. |
| Purity Assessment | High. Detects residual solvents and inorganic salts. | Medium. Ionization suppression may hide impurities. | High. Good for organic impurities, blind to solvents. |
| Structural Insight | High. Confirms the integrity of the -CH | Low. Fragment ions may be ambiguous. | Low. No structural information provided. |
Part 3: Experimental Protocol
To ensure the reproducibility of the data presented above, the following protocol must be strictly followed. This workflow minimizes water contamination, which can collapse the diagnostic OH triplet into a singlet.
Workflow Diagram
Figure 2: Optimized sample preparation workflow for high-resolution 1H NMR of indazole alcohols.
Step-by-Step Methodology
-
Solvent Preparation: Use DMSO-d
(99.9% D) stored over 4Å molecular sieves.-
Why? Water in the solvent catalyzes proton exchange, collapsing the CH
-OH coupling from a doublet/triplet to a singlet/broad singlet.
-
-
Sample Dissolution: Dissolve 5–10 mg of (4-Bromo-1H-indazol-3-yl)-methanol in 0.6 mL DMSO-d
.-
Caution: Do not heat above 40°C. Indazoles can undergo N-acylation or other side reactions if impurities are present.[1]
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (to prevent saturation).
-
Relaxation Delay (D1): Set to
5 seconds. The aromatic protons and the exchangeable NH proton have long T1 relaxation times. Short delays will under-integrate the NH peak.[1] -
Scans (NS): 16–64 scans are sufficient for this concentration.
-
-
Reference: Calibrate to the residual DMSO pentet at 2.50 ppm .
Part 4: Troubleshooting & Interpretation Nuances
Scenario 1: The OH signal is a broad singlet, and CH
-
Cause: Wet solvent or acidic impurities.
-
Fix: Add a single pellet of solid K
CO to the NMR tube (to neutralize acid) or use fresh DMSO-d from an ampule.
Scenario 2: Distinguishing H-5 from H-7.
-
Mechanistic Insight: H-7 is in the "bay region" near the N-H. In most indazoles, this proximity to the anisotropic cone of the N-N bond deshields H-7 relative to H-5 [3].[1]
-
Validation: A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment will show a correlation between the NH signal (13+ ppm) and H-7 , but not H-5.[1]
Scenario 3: Missing NH Signal.
-
Cause: Rapid exchange with water or very broad signal due to quadrupole broadening from Nitrogen-14.[1]
-
Fix: This is common.[2] If the signal is invisible, it does not indicate decomposition. Confirm structure via the aromatic region integrals (should sum to 3 protons).
References
-
Wang, Y., et al. "Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives."[1][3] Archiv der Pharmazie, vol. 348, no. 1, 2015, pp. 1–9.[3] Link
-
Claramunt, R. M., et al. "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde." The Journal of Organic Chemistry, vol. 76, no. 7, 2011, pp. 2163–2176. Link
-
BenchChem.[4][5] "Predicted 1H NMR Shifts for 3,4-Dichloro-1H-indazole." BenchChem Technical Guides, 2025. Link
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, vol. 29, no.[6] 9, 2010, pp. 2176–2179.[6] Link
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- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis method of 4-bromo-3-methyl anisole - Eureka | Patsnap [eureka.patsnap.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to the Spectroscopic Analysis of (4-Bromo-1H-indazol-3-yl)-methanol: An In-Depth FTIR Functional Group Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. (4-Bromo-1H-indazol-3-yl)-methanol, a substituted indazole, represents a class of heterocyclic compounds with significant interest in medicinal chemistry due to the diverse biological activities of the indazole scaffold. This guide provides a comprehensive analysis of the functional groups within (4-Bromo-1H-indazol-3-yl)-methanol using Fourier-Transform Infrared (FTIR) spectroscopy, a cornerstone technique for molecular characterization.
This document moves beyond a simple recitation of spectral data, offering a comparative perspective against other common analytical techniques. As senior application scientists, our goal is to equip you with the foundational knowledge and practical insights necessary to confidently interpret the spectroscopic data of this and similar molecules, thereby accelerating your research endeavors.
The Molecular Blueprint: Understanding (4-Bromo-1H-indazol-3-yl)-methanol
The structure of (4-Bromo-1H-indazol-3-yl)-methanol combines several key functional groups that give rise to a unique and interpretable infrared spectrum. The molecule consists of a bicyclic indazole core, substituted with a bromine atom on the benzene ring and a hydroxymethyl group at the 3-position of the pyrazole ring.
Figure 1: Molecular structure of (4-Bromo-1H-indazol-3-yl)-methanol.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
For a solid sample such as (4-Bromo-1H-indazol-3-yl)-methanol, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the method of choice due to its minimal sample preparation and high reproducibility.[1][2]
Step-by-Step ATR-FTIR Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory, typically equipped with a diamond or zinc selenide crystal, should be clean.
-
Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected. This is crucial to subtract the spectral contributions of the surrounding environment (e.g., CO₂ and water vapor) and the ATR crystal itself.[3] The background is typically run with nothing on the crystal.
-
Sample Application: Place a small amount of the powdered (4-Bromo-1H-indazol-3-yl)-methanol sample directly onto the ATR crystal.
-
Applying Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is critical for obtaining a strong and well-defined spectrum.
-
Sample Spectrum Acquisition: Initiate the scan to collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe to prevent cross-contamination.
Figure 2: Experimental workflow for ATR-FTIR analysis.
Decoding the Spectrum: Functional Group Analysis
The infrared spectrum of (4-Bromo-1H-indazol-3-yl)-methanol is a composite of the vibrational modes of its constituent functional groups. The following table summarizes the expected absorption bands and their assignments.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Alcohol) | Stretching | 3550 - 3200 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[4][5] |
| N-H (Indazole) | Stretching | 3500 - 3300 | Medium | May overlap with the O-H stretch, but is typically sharper. |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds in the indazole ring system.[6] |
| Aliphatic C-H | Stretching | 2960 - 2850 | Medium | From the -CH₂- group of the methanol substituent.[7] |
| C=C (Aromatic) | Stretching | 1620 - 1450 | Medium to Strong | Multiple bands are expected due to the complex vibrations of the bicyclic aromatic system.[8][9] |
| C=N (Indazole) | Stretching | ~1650 | Medium | Characteristic of the pyrazole ring within the indazole structure.[10] |
| C-O (Primary Alcohol) | Stretching | 1075 - 1000 | Strong | A key indicator for the primary alcohol functionality.[11][12] |
| C-N (Indazole) | Stretching | 1350 - 1250 | Medium | Associated with the pyrazole ring. |
| C-Br | Stretching | 690 - 515 | Medium to Strong | The position can be influenced by the substitution pattern on the aromatic ring.[6] |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.[6][13] |
A Comparative Perspective: FTIR vs. Other Analytical Techniques
While FTIR is an invaluable tool for identifying functional groups, a comprehensive structural elucidation often requires complementary techniques.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[15] For (4-Bromo-1H-indazol-3-yl)-methanol, ¹H and ¹³C NMR would:
-
Confirm the number and connectivity of protons and carbons: This allows for the precise mapping of the molecular skeleton.
-
Distinguish between isomers: NMR is particularly powerful in differentiating between positional isomers, which can be challenging with FTIR alone.[8][16]
-
Provide information on the electronic environment of nuclei: Chemical shifts in NMR are sensitive to the electron-donating or -withdrawing nature of neighboring groups.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern of a molecule.[10] For (4-Bromo-1H-indazol-3-yl)-methanol, MS would:
-
Determine the molecular weight: This provides a direct confirmation of the elemental composition.
-
Show isotopic patterns: The presence of bromine with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 pattern in the mass spectrum, confirming the presence of a single bromine atom.
-
Elucidate fragmentation pathways: Analysis of the fragment ions can help to piece together the structure of the molecule.
Figure 3: Workflow for comprehensive structural elucidation.
Conclusion: An Integrated Approach to Structural Verification
The FTIR spectral analysis of (4-Bromo-1H-indazol-3-yl)-methanol provides a rapid and effective means of identifying its key functional groups. The characteristic absorptions of the hydroxyl, amine, aromatic, and bromo functionalities create a unique spectral fingerprint. However, for unambiguous structural confirmation and to meet the rigorous standards of drug development, an integrated analytical approach is indispensable. The synergistic use of FTIR with NMR spectroscopy and mass spectrometry provides a self-validating system, ensuring the highest level of confidence in the structural assignment of this and other novel chemical entities. This multi-technique strategy is the hallmark of robust scientific inquiry in the pharmaceutical sciences.
References
-
Cheung, C. W., & Buchwald, S. L. (2013). A General and Efficient Method for the Regioselective N-2 Alkylation of Indazoles. Organic Letters, 15(15), 3994–3997. [Link]
-
El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., & Rady, H. M. (2014). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 19(11), 18885–18901. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2020). Infrared spectra of aromatic rings. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Fruchier, A., & Elguero, J. (1977). N.m.r. studies in the heterocyclic series: XVI—determination of the structure of 3‐azidoindazole by 1H and 13C n.m.r. Magnetic Resonance in Chemistry, 9(4), 235-236.
-
Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-34. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms. [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]
-
Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]
-
Smith, B. C. (2022). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Spectroscopy, 37(5), 20-24. [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 14-21. [Link]
-
Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [Link]
- Elguero, J., Fruchier, A., & Pardo, C. (2011). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry, 89(10), 1235-1239.
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The Definitive Guide to Structural Elucidation: A Comparative Analysis for (4-Bromo-1H-indazol-3-yl)-methanol
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. For novel compounds such as (4-Bromo-1H-indazol-3-yl)-methanol, a substituted indazole with potential pharmacological significance, precise structural data is paramount for understanding its biological activity, guiding further chemical modifications, and securing intellectual property. This guide provides an in-depth comparison of the primary analytical techniques for the structural confirmation of this molecule, with a special focus on the definitive power of single-crystal X-ray crystallography. While no public crystal structure for (4-Bromo-1H-indazol-3-yl)-methanol currently exists, this document will serve as a comprehensive roadmap for researchers undertaking its synthesis and characterization, presenting a hypothetical case study to illustrate best practices.
The Imperative of Unambiguous Structure Confirmation
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is paved with data. The initial and most critical data point is its molecular structure. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potentially unsafe clinical candidates. For a molecule like (4-Bromo-1H-indazol-3-yl)-methanol, the presence of a bromine atom, a methanol group, and the indazole core with its tautomeric possibilities, necessitates a multi-faceted analytical approach to ensure every atom is correctly placed.
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of the molecule.
A Comparative Overview of Analytical Techniques
The choice of analytical technique is often guided by the information required, the amount of sample available, and the physical properties of the compound. Here, we compare the strengths and limitations of the most common methods for the structural elucidation of (4-Bromo-1H-indazol-3-yl)-methanol.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information. | Provides the absolute and unambiguous molecular structure. | Requires a high-quality single crystal, which can be challenging to obtain. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity of atoms (which atoms are bonded to which), the chemical environment of each atom, and through-space interactions (NOESY). | Excellent for determining the carbon-hydrogen framework and connectivity in solution. | Does not directly provide bond lengths or angles. Can be ambiguous for complex structures or in cases of overlapping signals. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues. | Highly sensitive, requiring very small amounts of sample. The isotopic pattern of bromine is a clear indicator of its presence. | Provides limited information on the connectivity of atoms. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., O-H, N-H, C=N). | Quick and simple method to identify functional groups. | Provides limited information about the overall molecular structure. The "fingerprint region" can be complex to interpret. |
The Definitive Method: A Workflow for X-ray Crystallography
Given the need for absolute certainty, pursuing a single-crystal X-ray structure of (4-Bromo-1H-indazol-3-yl)-methanol is the gold standard. The following workflow outlines the critical steps, from obtaining the crucial crystal to the final structural refinement.
Caption: Workflow for X-ray Crystallography Structure Determination.
Experimental Protocol: X-ray Crystallography
1. Synthesis and Purification: The initial and crucial step is the synthesis of (4-Bromo-1H-indazol-3-yl)-methanol followed by rigorous purification. Impurities can significantly hinder crystal growth. Purification can be achieved by techniques such as column chromatography or recrystallization. The purity of the compound should be confirmed by NMR and LC-MS before proceeding.
2. Crystal Growth: This is often the most challenging step. The goal is to slowly grow well-ordered, single crystals of sufficient size and quality for diffraction. Several methods should be attempted in parallel.[1][2][3][4]
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation in a small vial.[5][6] Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: This is a highly successful method for growing high-quality crystals.[1][2]
-
Hanging Drop: A small drop of the concentrated solution of the compound is placed on a siliconized glass coverslip, which is then inverted and sealed over a well containing a reservoir of a solvent in which the compound is less soluble (the precipitant).
-
Sitting Drop: A drop of the compound's solution is placed in a microbridge within a sealed well containing the precipitant.
-
-
Solvent Layering: Carefully layer a solvent in which the compound is poorly soluble on top of a more dense, saturated solution of the compound. Diffusion at the interface can lead to crystal growth.[7][8]
3. Crystal Selection and Mounting: Once crystals have formed, they must be carefully examined under a microscope. A suitable crystal will be clear, have well-defined faces, and be free of cracks or other defects. The selected crystal is then carefully mounted on a goniometer head for data collection.
4. Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
5. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the unit cell are then determined using computational methods. The initial model of the structure is then refined to best fit the experimental data, resulting in a final, highly accurate 3D model of the molecule.
Complementary Spectroscopic Approaches: The Logical Workflow
While X-ray crystallography provides the ultimate answer, spectroscopic methods are indispensable for routine characterization, for analyzing samples that fail to crystallize, and for confirming the identity of the bulk material that was crystallized.
Caption: Logical Workflow for Spectroscopic Structure Elucidation.
Experimental Protocols: Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments is essential for piecing together the molecular framework of (4-Bromo-1H-indazol-3-yl)-methanol.
-
¹H NMR: This will reveal the number of different types of protons and their immediate electronic environment. For the target molecule, we would expect to see signals for the aromatic protons on the indazole ring, the methylene protons of the methanol group, the hydroxyl proton, and the N-H proton of the indazole.
-
¹³C NMR: This will show the number of different types of carbon atoms. We would expect distinct signals for the aromatic carbons, the methylene carbon, and potentially a signal for the carbon bearing the bromine atom.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting different parts of the molecule.
-
2. Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of information.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate mass measurement, allowing for the determination of the molecular formula.
-
Isotopic Pattern: A key feature for (4-Bromo-1H-indazol-3-yl)-methanol will be the characteristic isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.
3. Infrared (IR) Spectroscopy: IR spectroscopy is a quick and effective method for identifying the functional groups present.
-
O-H Stretch: A broad peak in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group of the methanol substituent.
-
N-H Stretch: A peak in the region of 3100-3500 cm⁻¹ would be characteristic of the N-H bond in the indazole ring.
-
C-H Stretches: Aromatic C-H stretches will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methylene group will be just below 3000 cm⁻¹.
-
C=N and C=C Stretches: These will be observed in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A peak in the 1000-1300 cm⁻¹ region would correspond to the C-O bond of the alcohol.
Conclusion: An Integrated Approach to Certainty
While NMR, MS, and IR spectroscopy are powerful tools that provide a wealth of structural information, they ultimately lead to a proposed structure. For a novel compound entering the drug development pipeline, a proposed structure is not sufficient. Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure, validating the spectroscopic data and providing a solid foundation for all future research. The investment in obtaining a crystal structure of (4-Bromo-1H-indazol-3-yl)-methanol is a critical step in de-risking its development and unlocking its full therapeutic potential.
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Elguero, J., et al. (2002). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 67(16), 5549–5556. [Link]
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A Comparative Guide to Elemental Analysis Standards for the Purity Assessment of (4-Bromo-1H-indazol-3-yl)-methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) intermediate, such as (4-Bromo-1H-indazol-3-yl)-methanol, is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Establishing the purity of such molecules requires a multi-faceted analytical approach, with elemental analysis serving as a cornerstone for both confirming the compound's identity and quantifying potential inorganic and organic impurities. This guide provides an in-depth comparison of the principal elemental analysis techniques—Combustion Analysis (CHN/CHNS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)—in the context of qualifying (4-Bromo-1H-indazol-3-yl)-methanol for its intended use in drug development.
(4-Bromo-1H-indazol-3-yl)-methanol, a brominated heterocyclic compound, presents unique analytical challenges. Its molecular formula (C₈H₇BrN₂O) dictates a specific elemental composition, the verification of which is paramount. Furthermore, the potential for residual catalysts and other elemental impurities from the synthetic process necessitates highly sensitive detection methods. This guide will navigate the theoretical underpinnings, practical applications, and comparative strengths of CHN/CHNS and ICP-MS to provide a comprehensive framework for their strategic implementation.
Combustion Analysis (CHN/CHNS): The Gold Standard for Empirical Formula Verification
Combustion analysis, also known as elemental microanalysis, is a fundamental technique for determining the mass percentages of carbon, hydrogen, and nitrogen (and often sulfur) in a pure organic compound.[1][2] The principle is straightforward yet powerful: a small, precisely weighed sample is combusted in a high-temperature furnace in the presence of excess oxygen.[2] This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas (or its oxides, which are subsequently reduced to N₂). These combustion products are then separated and quantified by various detection methods, most commonly thermal conductivity detection.[2]
The utility of CHN analysis in the context of (4-Bromo-1H-indazol-3-yl)-methanol purity is twofold. Firstly, it provides a direct verification of the empirical formula. The experimentally determined mass percentages of C, H, and N should align closely with the theoretical values calculated from the molecular formula. A significant deviation can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. Secondly, for a highly purified compound, CHN analysis serves as a quantitative measure of its organic purity. Many regulatory bodies and scientific journals consider an agreement within ±0.4% of the theoretical values as evidence of high purity.[3]
Causality in Experimental Choices for CHN Analysis
The successful CHN analysis of a halogenated compound like (4-Bromo-1H-indazol-3-yl)-methanol requires specific considerations. The presence of bromine can lead to the formation of corrosive and interfering combustion products. Modern elemental analyzers are equipped with specialized absorbents and reagents to trap these halogens, preventing them from reaching the detector and ensuring accurate results.[4] The choice of combustion aids is also critical to ensure the complete breakdown of the stable indazole ring structure.
Experimental Protocol: CHN Analysis of (4-Bromo-1H-indazol-3-yl)-methanol
-
Sample Preparation:
-
Ensure the sample is homogenous and dry. Lyophilize or dry in a vacuum oven at a suitable temperature if necessary.
-
Accurately weigh 1-3 mg of the sample into a tin capsule using a calibrated microbalance. The exact weight is recorded.
-
-
Instrument Calibration:
-
Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This establishes the response factors for the detectors.
-
-
Combustion and Analysis:
-
The encapsulated sample is introduced into the combustion furnace (typically at ~900-1000°C) with a pulse of pure oxygen.
-
Combustion gases are passed through a reduction furnace containing copper to convert nitrogen oxides to N₂.
-
Halogen and sulfur traps remove interfering byproducts.
-
The resulting CO₂, H₂O, and N₂ are separated by gas chromatography and quantified by a thermal conductivity detector.
-
-
Data Interpretation:
-
The instrument software calculates the mass percentages of C, H, and N based on the sample weight and detector response.
-
Compare the experimental results to the theoretical values for C₈H₇BrN₂O (C: 42.31%, H: 3.11%, N: 12.34%).
-
}
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Unveiling Trace Elemental Impurities
While CHN analysis confirms the bulk elemental composition, it lacks the sensitivity to detect trace-level elemental impurities that may be present from the manufacturing process. This is where Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) becomes an indispensable tool.[5][6] ICP-MS is a powerful analytical technique capable of detecting metals and some non-metals at concentrations as low as parts per trillion.[7]
The principle of ICP-MS involves introducing a sample, typically in liquid form, into a high-temperature argon plasma (~6000-10,000 K). The plasma desolvates, atomizes, and ionizes the atoms of the elements present. These ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly specific and sensitive quantification.
For pharmaceutical intermediates like (4-Bromo-1H-indazol-3-yl)-methanol, ICP-MS is crucial for ensuring compliance with regulatory guidelines such as ICH Q3D and USP <232>/<233>, which set limits for elemental impurities.[5][6][8] These impurities can include residual catalysts (e.g., palladium, platinum) or contaminants from raw materials and equipment (e.g., lead, arsenic, cadmium, mercury).[5][8]
Self-Validating Systems in ICP-MS
A robust ICP-MS protocol is inherently self-validating. This is achieved through the use of internal standards, spike recovery experiments, and certified reference materials. Internal standards are elements with similar ionization properties to the analytes of interest, added to all samples, standards, and blanks. They compensate for matrix effects and instrumental drift, ensuring the accuracy and precision of the results. Spike recovery studies, where a known amount of the analyte is added to a sample, are performed to assess the accuracy of the method in the specific sample matrix.
Experimental Protocol: ICP-MS for Elemental Impurities in (4-Bromo-1H-indazol-3-yl)-methanol
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 100 mg of the sample into a clean, acid-leached microwave digestion vessel.
-
Add a mixture of high-purity nitric acid and hydrochloric acid. The presence of HCl is important for stabilizing certain elements, including some platinum group metals.
-
Seal the vessel and place it in a microwave digestion system. The high temperature and pressure ensure complete dissolution of the organic matrix.
-
After cooling, dilute the digested sample to a final volume with deionized water.
-
-
Instrument Calibration:
-
Prepare a series of multi-element calibration standards from certified stock solutions. The concentration range should bracket the expected impurity levels and the regulatory limits.
-
Add an internal standard solution to all blanks, calibration standards, and samples.
-
-
Analysis:
-
Introduce the samples into the ICP-MS system. The instrument is programmed to monitor the specific mass-to-charge ratios of the target elemental impurities.
-
-
Data Interpretation:
-
The instrument software quantifies the concentration of each element in the sample based on the calibration curve and corrects for any instrumental drift using the internal standard.
-
The results are reported in µg/g (ppm) and compared against the limits specified in relevant pharmacopeias.
-
}
Comparative Analysis: CHN/CHNS vs. ICP-MS
The choice between CHN/CHNS and ICP-MS is not one of mutual exclusion but rather of complementary application in the comprehensive purity assessment of (4-Bromo-1H-indazol-3-yl)-methanol.
| Feature | Combustion Analysis (CHN/CHNS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Primary Purpose | Determination of bulk elemental composition (C, H, N, S) to verify empirical formula and assess organic purity. | Quantification of trace to ultra-trace elemental impurities. |
| Analytes | C, H, N, S, O | Most elements in the periodic table, particularly metals. |
| Sensitivity | Percent (%) level | Parts per million (ppm) to parts per trillion (ppt) level. |
| Sample Preparation | Simple weighing into a capsule. | Requires complete digestion of the sample matrix, typically with strong acids in a microwave system. |
| Instrumentation | Elemental Analyzer | Inductively Coupled Plasma-Mass Spectrometer |
| Regulatory Context | General purity requirement for new chemical entities. | Specifically addresses guidelines like ICH Q3D and USP <232>/<233> for elemental impurities.[5][6][8] |
| Cost | Relatively low cost per sample. | Higher initial instrument cost and cost per sample. |
| Information Provided | Confirms the identity and stoichiometry of the main compound. | Identifies and quantifies potentially toxic or catalytically active trace metals. |
Conclusion: An Integrated Approach to Purity Verification
For a pharmaceutical intermediate such as (4-Bromo-1H-indazol-3-yl)-methanol, a comprehensive purity assessment necessitates the strategic integration of both Combustion Analysis and ICP-MS. CHN/CHNS analysis serves as the first line of verification, confirming the fundamental elemental composition and providing a broad measure of organic purity. A successful CHN analysis, with results falling within the accepted ±0.4% deviation from theoretical values, provides a high degree of confidence in the identity and bulk purity of the material.
Subsequently, ICP-MS provides the high-sensitivity analysis required to ensure that the intermediate is free from harmful elemental impurities at levels that could compromise the safety or stability of the final API. By employing both techniques, researchers and drug development professionals can build a robust and defensible analytical data package that thoroughly characterizes the purity of (4-Bromo-1H-indazol-3-yl)-methanol, ensuring its suitability for progression in the pharmaceutical development pipeline. This dual-pronged approach not only satisfies regulatory expectations but also embodies the principles of scientific rigor and patient safety.
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Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. (2022). Available at: [Link]
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Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. Agilent. (2019). Available at: [Link]
-
An International Study Evaluating Elemental Analysis. PMC. (2022). Available at: [Link]
-
ICP-AES vs. ICP-MS for Heavy Metal Analysis: How to Choose the Right Method. Drawell. (2025). Available at: [Link]
Sources
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- 2. rsc.org [rsc.org]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pepolska.pl [pepolska.pl]
- 5. eag.com [eag.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
- 8. icpms.labrulez.com [icpms.labrulez.com]
A Comparative Guide to Reference Standards for (4-Bromo-1H-indazol-3-yl)-methanol Quality Control
For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. The quality of a reference standard for a key building block like (4-Bromo-1H-indazol-3-yl)-methanol can significantly influence the accuracy of analytical methods, the impurity profiling of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison of the critical quality attributes of (4-Bromo-1H-indazol-3-yl)-methanol reference standards, supported by experimental data and established analytical protocols.
Introduction: The Critical Role of a High-Quality Reference Standard
(4-Bromo-1H-indazol-3-yl)-methanol is a heterocyclic compound of increasing interest in medicinal chemistry, often serving as a crucial intermediate in the synthesis of complex drug candidates. A reference standard for this compound acts as a benchmark against which new batches of the material are qualified. Its primary purpose is to ensure identity, strength, quality, and purity. The use of a poorly characterized or impure reference standard can lead to inaccurate analytical results, flawed impurity control strategies, and potential regulatory hurdles.
This guide will delve into the essential analytical techniques for the comprehensive characterization of a (4-Bromo-1H-indazol-3-yl)-methanol reference standard. We will explore how to objectively compare different batches or suppliers based on a suite of orthogonal analytical methods.
Foundational Quality Attributes of a Reference Standard
A reliable reference standard for (4-Bromo-1H-indazol-3-yl)-methanol should be thoroughly characterized for the following key attributes:
-
Identity: Unambiguous confirmation of the chemical structure.
-
Purity: Accurate determination of the main component's percentage, with identification and quantification of all significant impurities.
-
Content/Assay: Precise measurement of the amount of the desired compound, often expressed as a percentage on an "as is" or "dried" basis.
-
Homogeneity and Stability: Ensuring consistency throughout the batch and over its shelf life.
The following sections will detail the experimental approaches to assess these attributes, providing a framework for comparing different reference standard sources.
Experimental Protocols for Quality Control
A multi-faceted analytical approach is essential for the robust characterization of a (4-Bromo-1H-indazol-3-yl)-methanol reference standard. The interplay of chromatographic and spectroscopic techniques provides a comprehensive quality profile.
Chromatographic Purity Assessment by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, capable of separating the main compound from closely related impurities.[1] A well-developed HPLC method is crucial for obtaining an accurate purity value and for detecting potential process-related impurities or degradation products.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic and heterocyclic compounds.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid to improve peak shape, is recommended.
-
Detection: UV detection at a wavelength of approximately 254 nm is suitable for the indazole core.[1]
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Causality Behind Experimental Choices: The use of a C18 column is based on the hydrophobic nature of the bromoindazole moiety. Gradient elution is employed to ensure the efficient elution of both the main compound and any potential impurities with different polarities. The addition of formic acid helps to suppress the ionization of silanol groups on the stationary phase, leading to sharper and more symmetrical peaks.
Structural Identity Confirmation by Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the unambiguous identification of a chemical structure. Both ¹H and ¹³C NMR should be employed to confirm the connectivity of atoms in the (4-Bromo-1H-indazol-3-yl)-methanol molecule.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a few milligrams of the reference standard in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard instrument parameters.
-
Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure. For indazole derivatives, the chemical shifts of the aromatic protons and carbons are key indicators of the substitution pattern.[2][3]
Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR provides a self-validating system. The number of signals, their chemical shifts, splitting patterns, and integrations in the ¹H NMR spectrum should be consistent with the number and types of protons in the molecule. Similarly, the number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms.
Mass spectrometry provides crucial information about the molecular weight of the compound and can be used to confirm the elemental composition through high-resolution mass spectrometry (HRMS). It is also a highly sensitive technique for detecting impurities.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is a common and gentle ionization method suitable for this type of molecule.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The presence of the bromine atom should result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which serves as a key diagnostic feature.[4]
-
Data Analysis: The observed molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of (4-Bromo-1H-indazol-3-yl)-methanol (C₈H₇BrN₂O, MW: 227.06 g/mol ).
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry can be used to determine the melting point and assess the purity of highly crystalline substances. The principle is based on the melting point depression phenomenon, where impurities lower and broaden the melting range of a pure compound.
Experimental Protocol:
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the reference standard into an aluminum pan.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The onset of the melting endotherm is taken as the melting point. A sharp melting peak is indicative of high purity.
Comparative Data Analysis
To objectively compare different batches or suppliers of (4-Bromo-1H-indazol-3-yl)-methanol reference standards, the data from the aforementioned analytical techniques should be systematically evaluated.
Table 1: Comparison of HPLC Purity and Impurity Profiles
| Parameter | Reference Standard A | Reference Standard B | Ideal Reference Standard |
| Purity (Area %) | 99.8% | 98.5% | > 99.5% |
| Number of Impurities > 0.05% | 1 | 3 | ≤ 1 |
| Largest Single Impurity | 0.12% (Isomer) | 0.8% (Unidentified) | < 0.15% |
| Total Impurities | 0.2% | 1.5% | < 0.5% |
Interpretation: Reference Standard A demonstrates higher purity and a cleaner impurity profile compared to Reference Standard B. The presence of a significant unidentified impurity in Reference Standard B is a major concern and would require further investigation before it could be considered a suitable reference standard.
Table 2: Spectroscopic and Thermal Analysis Comparison
| Analytical Technique | Reference Standard A | Reference Standard B | Expected Results |
| ¹H NMR | Spectrum consistent with structure. | Spectrum consistent with structure, minor unidentified peaks. | Clean spectrum matching the proposed structure. |
| ¹³C NMR | All expected carbon signals present. | All expected carbon signals present, minor unidentified peaks. | All expected carbon signals present and accounted for. |
| Mass Spectrometry (HRMS) | [M+H]⁺ observed at m/z 227.9760 (Calculated: 227.9764 for C₈H₈BrN₂O⁺) | [M+H]⁺ observed at m/z 227.9758 | Accurate mass measurement within 5 ppm of the theoretical value. |
| DSC Melting Point | 175.2 °C (sharp endotherm) | 172.8 °C (broad endotherm) | Sharp melting point with a narrow range. |
Interpretation: Reference Standard A shows excellent correlation with the expected spectroscopic and thermal data. The presence of minor unidentified peaks in the NMR spectra of Reference Standard B, along with a lower and broader melting point, suggests the presence of impurities that are impacting its overall quality.
Potential Impurities in (4-Bromo-1H-indazol-3-yl)-methanol
A thorough understanding of the synthetic route is crucial for predicting potential impurities. Common synthetic pathways to indazole derivatives may introduce the following types of impurities:
-
Isomeric Impurities: Bromination of the indazole ring can sometimes lead to the formation of other bromo-isomers (e.g., 5-bromo, 6-bromo, or 7-bromo-1H-indazol-3-yl)-methanol). These can be challenging to separate and require a high-resolution analytical method for detection and quantification.
-
Process-Related Impurities:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the final product.
-
Over-brominated Species: The formation of di- or tri-brominated indazole derivatives is a possibility if the bromination reaction is not carefully controlled.
-
Byproducts from Side Reactions: Depending on the specific synthetic route, various byproducts may be formed. For example, if a reduction step is involved, incompletely reduced intermediates could be present.
-
-
Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions.
The HPLC method described in section 3.1 is the primary tool for detecting and quantifying these impurities. LC-MS can be invaluable for the identification of unknown impurity peaks.
Visualization of the Quality Control Workflow
The following diagrams illustrate the logical workflow for the quality control of a (4-Bromo-1H-indazol-3-yl)-methanol reference standard and the relationship between the different analytical techniques.
Caption: Quality Control Workflow for (4-Bromo-1H-indazol-3-yl)-methanol.
Caption: Relationship between Analytical Techniques and Quality Attributes.
Conclusion
The qualification of a reference standard for (4-Bromo-1H-indazol-3-yl)-methanol is a rigorous process that necessitates the use of multiple, orthogonal analytical techniques. A high-quality reference standard, characterized by confirmed identity, high purity, and a well-defined assay value, is indispensable for reliable analytical method development and validation, as well as for accurate impurity control in drug substance manufacturing. By following the comprehensive analytical approach outlined in this guide, researchers and drug development professionals can confidently select and qualify a reference standard that meets the stringent requirements of the pharmaceutical industry, thereby ensuring the quality and consistency of their research and development efforts.
References
-
Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3. Diva-portal.org. (2023, November 3). [Link]
-
Supporting information - The Royal Society of Chemistry. [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Center for Biotechnology Information. [Link]
-
13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0190344). NP-MRD. [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
4 Bromo 1H Indazole. Scribd. (2015, February 4). [Link]
-
Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. (2022, February 6). [Link]
-
Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. ResearchGate. (2025, October 17). [Link]
-
Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (4-Bromo-1H-indazol-3-yl)-methanol
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (4-Bromo-1H-indazol-3-yl)-methanol. As a brominated heterocyclic compound used in complex chemical syntheses, its waste must be managed with precision to ensure laboratory safety, protect environmental health, and maintain strict regulatory compliance. This guide is designed for researchers and drug development professionals, offering field-proven insights that go beyond mere procedural lists to explain the critical reasoning behind each step.
Part 1: Core Principles and Hazard Identification
(4-Bromo-1H-indazol-3-yl)-methanol is a solid organic compound that, due to the bromine atom in its structure, is classified as a halogenated organic compound .[1] This classification is the single most important factor determining its disposal pathway. Improper disposal, such as mixing with non-halogenated solvents or discarding via standard drains, can lead to the formation of highly toxic byproducts during waste treatment and cause significant environmental contamination.[2]
While a specific, comprehensive toxicology profile for this exact compound is not widely published, data from structurally similar brominated pyrazole and indazole derivatives indicate potential hazards that must be assumed until proven otherwise. These include skin irritation, serious eye irritation, respiratory irritation, and potential harm if swallowed.[3][4] Therefore, it must be handled as a hazardous substance.
Table 1: Chemical and Safety Identifiers for (4-Bromo-1H-indazol-3-yl)-methanol
| Property | Identifier | Source |
| CAS Number | 1220039-50-8 | |
| Molecular Formula | C₈H₇BrN₂O | |
| Physical Form | White Solid | |
| Primary Hazard Class | Halogenated Organic Compound | [1] |
| Known Incompatibilities | Strong oxidizing agents, Bases | [5] |
| Primary Disposal Route | Approved Hazardous Waste Plant | [5][6] |
Part 2: Regulatory Framework: The "Cradle-to-Grave" Mandate
All chemical waste generated in a laboratory is subject to stringent federal and state laws, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7][8] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste (your institution) is legally responsible for it from the moment it is created until its final, safe destruction.[8]
This responsibility cannot be overstated. Your institution's Environmental Health & Safety (EHS) department develops specific protocols to ensure compliance with RCRA. Adherence to the procedures outlined below is not just a matter of best practice but a legal and ethical obligation.
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that all waste streams containing (4-Bromo-1H-indazol-3-yl)-methanol, from trace amounts in contaminated labware to bulk quantities of the pure compound, are handled safely and correctly.
Step 1: Point-of-Generation Waste Determination
The moment you decide a material containing (4-Bromo-1H-indazol-3-yl)-methanol is no longer needed, it is officially classified as waste.[8] This includes:
-
Unused or expired pure compound.
-
Contaminated solutions (e.g., from a reaction workup).
-
Contaminated lab supplies (pipette tips, gloves, weigh boats, silica gel).
Step 2: Segregation of Waste Streams
Proper segregation is the cornerstone of safe chemical disposal. It prevents dangerous reactions and ensures waste is sent to the correct treatment facility.
-
Primary Waste Stream: Solid (4-Bromo-1H-indazol-3-yl)-methanol and any highly concentrated solutions must be collected as Halogenated Organic Waste .[1] This stream is destined for high-temperature incineration at a specialized facility.
-
Secondary Waste Stream: Solvents used to rinse glassware contaminated with the compound (e.g., acetone, ethyl acetate) should also be collected as Halogenated Organic Waste.
-
Incompatibilities: Never mix this waste with strong oxidizing agents or bases.[5] Keep it separate from other waste categories like acids, bases, or non-halogenated organic solvents.[1]
Step 3: Container Selection and Labeling
The integrity of your waste container is critical for preventing leaks and ensuring safe transport.
-
Container Requirements:
-
Labeling Protocol:
-
Obtain a hazardous waste label from your institution's EHS department.
-
Affix the label to the container before adding the first drop of waste.
-
Clearly write the words "Hazardous Waste" .[7]
-
List all chemical constituents by their full name, including "(4-Bromo-1H-indazol-3-yl)-methanol" and any solvents. Provide estimated percentages for each component.
-
Indicate the relevant hazards (e.g., Irritant, Toxic).
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
RCRA regulations permit the temporary storage of hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[7]
-
Location: The SAA must be under the control of laboratory personnel, typically within the same room where the waste is generated.[2]
-
Storage Conditions: The waste container should be stored in a well-ventilated area, away from heat or direct sunlight, and within a secondary containment bin to catch any potential leaks.[2][9]
-
Time and Quantity Limits: Your EHS office will provide specific limits on how much waste can be accumulated (typically up to 55 gallons per SAA) and for how long.[7] Academic institutions may operate under the more flexible Subpart K regulations, which often require waste to be removed from the lab at least every twelve months.[10]
Step 5: Final Disposal via Institutional EHS
Researchers do not dispose of hazardous waste themselves. The final step is to coordinate with your EHS department.
-
Requesting Pickup: Once your waste container is full or you have finished the project generating the waste, submit a chemical collection request through your EHS portal.
-
Professional Handling: EHS professionals or a licensed hazardous waste contractor will collect the waste from your SAA.[11] They perform the final packaging (often called a "lab-pack") and ensure it is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) in compliance with Department of Transportation (DOT) regulations.[11]
Part 4: Emergency Spill Procedures
In the event of a small-scale spill of solid (4-Bromo-1H-indazol-3-yl)-methanol:
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Containment: Prevent the powder from becoming airborne. Do not use a dry brush.
-
Cleanup: Gently sweep up the solid material and place it into a suitable, sealable container for disposal as hazardous waste.[5][12] Alternatively, absorb the material with an inert substance like vermiculite or sand, then collect it for disposal.[9][13]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone) and paper towels. Collect the towels in a sealed bag for disposal as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational flow for the proper disposal of (4-Bromo-1H-indazol-3-yl)-methanol.
Caption: Decision workflow for safe disposal of (4-Bromo-1H-indazol-3-yl)-methanol.
References
- Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Bennett, T. (2019, June 15). Laboratory Waste Management: The New Regulations. MedicalLab Management.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Sigma-Aldrich. (n.d.). (4-Bromo-1H-indazol-3-yl)-methanol.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol.
- Environmental Marketing Services. (2024, January 2). Laboratory Chemical Disposal.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Indazole.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- Bucknell University. (n.d.). HAZARDOUS WASTE SEGREGATION.
- CymitQuimica. (2024, December 19). Safety Data Sheet: (5-bromo-1H-pyrazol-3-yl)methanol hydrochloride.
- Washington State University. (n.d.). Standard Operating Procedure for: Bromine.
- MedChemExpress. (2024, October 18). Safety Data Sheet: Indazole-3-carboxylic acid.
- Fisher Scientific. (2011, August 9). SAFETY DATA SHEET: 1-Methyl-1H-indazole-4-boronic acid pinacol ester.
- CymitQuimica. (2024, December 19). Safety Data Sheet: (5-bromo-1H-pyrazol-3-yl)methanol hydrochloride.
- U.S. Environmental Protection Agency. (1998, May). Environmental Fact Sheet, Organobromine.
- Enamine. (n.d.). Safety Data Sheet.
- Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
- New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet.
- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET: 4-Bromo-3-methylpyrazole.
- TCI Chemicals. (n.d.). 4-Bromo-3-methyl-1H-indazole.
- MedchemExpress.com. (n.d.). 4-Bromo-1H-indazole.
- Sigma-Aldrich. (n.d.). (4-Bromo-1H-indazol-3-yl)-methanol.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.at [fishersci.at]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. mtu.edu [mtu.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. epa.gov [epa.gov]
- 11. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
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- 13. static.cymitquimica.com [static.cymitquimica.com]
Personal Protective Equipment (PPE) & Handling Guide: (4-Bromo-1H-indazol-3-yl)-methanol
CAS: 1220039-50-8 | Formula: C8H7BrN2O | State: Solid (Powder)[1]
Part 1: Executive Safety Summary
For Immediate Attention: As a Senior Application Scientist, I categorize (4-Bromo-1H-indazol-3-yl)-methanol as a High-Potency Pharmaceutical Intermediate . While standard Safety Data Sheets (SDS) often default to "Irritant" (H315/H319/H335), the structural combination of an indazole core (common in kinase inhibitors) and a bromine substituent (increasing lipophilicity and membrane permeability) necessitates a higher tier of caution than a standard reagent.
The Core Hazard: The primary risk is not just acute burns, but bioactive sensitization via inhalation of dust or transdermal absorption. Treat this compound as a potential reproductive toxin and potent bioactive agent until specific toxicology data proves otherwise.
Part 2: Hazard Analysis & Causality
Why we choose specific PPE for this molecule.
| Feature | Hazard Mechanism | Safety Implication |
| Bromine Substituent | Increases molecular weight and lipophilicity (LogP).[1] | Enhanced Skin Absorption: The molecule can penetrate nitrile gloves faster than non-halogenated analogs. |
| Indazole Core | Biologically active scaffold (pharmacophore). | Systemic Toxicity: Potential interaction with cellular signaling pathways (e.g., kinase inhibition). |
| Hydroxymethyl Group | Reactive handle for metabolism/conjugation. | Sensitization: Potential to form haptens with proteins, leading to allergic responses. |
| Physical State (Powder) | Electrostatic drift. | Inhalation Risk: Fine particles can bypass standard surgical masks; requires HEPA filtration. |
Part 3: PPE Selection Matrix
Do not rely on a "one size fits all" approach. Select PPE based on the scale of your operation.
| Scale of Operation | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Analytical (<10 mg) | Fume Hood (Sash at 18") | Nitrile (Single layer, 4 mil) | Safety Glasses w/ Side Shields | Lab Coat (Cotton/Poly) |
| Preparative (10 mg - 1 g) | Fume Hood (Sash at 18") | Nitrile (Double gloving recommended) | Chemical Splash Goggles | Lab Coat + Tyvek Sleeves |
| Bulk Handling (>1 g) | P100 Respirator + Fume Hood | Laminate/Barrier Gloves (e.g., Silver Shield) under Nitrile | Chemical Splash Goggles + Face Shield | Full Tyvek Suit (Disposable) |
Visualization: PPE Decision Logic
The following decision tree illustrates the logic for selecting PPE based on operational state (Solid vs. Solution) and Quantity.
Caption: PPE selection logic based on physical state and solvent carrier risks.
Part 4: Operational Protocols (Step-by-Step)
1. Weighing & Transfer (The Critical Step)
Most exposures occur here due to static charge on the powder.[1]
-
Engineering Control: Place the balance inside a certified chemical fume hood.[2] If this is impossible, use a ductless balance enclosure with HEPA filtration.
-
Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the powder. Brominated indazoles are often "fluffy" and prone to static drift.
-
Technique: Do not pour from the bottle. Use a micro-spatula.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe after weighing. Dispose of the Kimwipe as hazardous solid waste.
2. Reaction Setup
-
Solvent Choice: If dissolving in DMSO or DMF, recognize that these solvents will carry the brominated compound through intact skin instantly.
-
Glove Protocol: If using DMSO/DMF, wear "Silver Shield" or laminate gloves under your nitrile gloves. Standard nitrile degrades rapidly against these solvents.
3. Waste Disposal
Strict segregation is required due to the halogen content.
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a container labeled "Hazardous Waste - Toxic Solids (Halogenated)." Do not mix with general trash.[1]
-
Liquid Waste: Segregate into "Halogenated Organic Solvents" stream. Do not mix with non-halogenated solvents (like Acetone/Ethanol) if your facility separates them, as the bromine content requires high-temperature incineration to prevent dioxin formation during disposal.
Part 5: Emergency Response Workflow
In the event of a spill outside the fume hood.
Caption: Workflow for managing spills. Note the emphasis on "Wet Wiping" to prevent dust generation.
First Aid Measures:
-
Eye Contact: Flush for 15 minutes immediately.[2][3] The bromine substituent can cause delayed irritation; seek medical evaluation even if pain subsides.
-
Skin Contact: Wash with soap and water.[2][3][4] Do not use alcohol to wash skin; it may enhance absorption of the compound.
References
-
PubChem. (n.d.). Compound Summary: (4-Bromo-1H-indazol-3-yl)methanol.[1][5] National Library of Medicine. Retrieved February 16, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Chemical Hygiene Plan. United States Department of Labor. Retrieved February 16, 2026, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 16, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
